4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHPNOMIXIEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential applications of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide context and insight into the practical application and handling of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide integrates known values with predicted properties and comparative data from structurally similar compounds to offer a holistic understanding.
Introduction to this compound
This compound is a halogenated aromatic diamine. Its structure, featuring a biphenyl core with four bromine atoms and two amino groups, suggests its potential utility as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. The presence of bromine atoms is anticipated to impart flame-retardant properties to these polymers, while the amino groups provide reactive sites for polymerization. The steric hindrance caused by the ortho-bromine atoms relative to the amino groups likely influences the reactivity of the molecule and the properties of the resulting polymers.
Physicochemical Properties
A precise and comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a scarcity of published experimental data for this compound, the following table includes a combination of available data from commercial suppliers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 62477-23-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₈Br₄N₂ | --- |
| Molecular Weight | 499.82 g/mol | CymitQuimica[2] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available (predicted to be high) | --- |
| Boiling Point | Decomposes before boiling (predicted) | --- |
| Solubility | Insoluble in water; likely soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO.[1] | Inferred from similar polyimide precursors |
| Purity | Typically ≥98% | Sigma-Aldrich[1] |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[1] |
Synthesis and Purification
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar aromatic amines. A potential pathway could involve the bromination of a suitable biphenyl precursor followed by nitration and subsequent reduction of the nitro groups to amines.
A generalized synthetic workflow is proposed below:
Caption: A potential synthetic route to this compound.
Purification of the final product would likely involve recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts. The choice of solvent would be critical to ensure high purity. Given the expected low solubility in common organic solvents, a high-boiling point polar aprotic solvent might be necessary. An alternative purification method could be column chromatography on silica gel.
Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the nucleophilicity of its amino groups and the electronic effects of the bromine substituents.
-
Nucleophilicity of the Amino Groups: The amino groups are the primary sites for electrophilic attack, making the molecule a suitable monomer for polymerization reactions with electrophilic co-monomers such as dianhydrides or diacyl chlorides.[3]
-
Steric Hindrance: The presence of bromine atoms in the ortho positions to the amino groups introduces significant steric hindrance. This can reduce the reactivity of the amino groups compared to un-substituted anilines.[4] This steric bulk can also influence the conformation of the resulting polymer chains, potentially leading to materials with unique physical properties.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group through resonance. In aromatic systems, it acts as a deactivator for electrophilic aromatic substitution but is an ortho-, para- director.[5] This electronic nature will influence the electron density on the biphenyl rings and the basicity of the amino groups.
Spectral Characterization
Definitive spectral data for this compound is not available in public databases. The following are predicted spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule. A single peak in the aromatic region would correspond to the four equivalent aromatic protons. The chemical shift of the amino protons would appear as a broad singlet, and its position would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more detailed structural information. Due to the molecule's symmetry, only six distinct carbon signals are expected:
-
Four signals for the aromatic carbons, with the carbon atoms directly bonded to bromine and nitrogen showing characteristic shifts.
-
The chemical shifts will be influenced by the electronegativity of the bromine and nitrogen atoms.
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
Aromatic C-H stretching: Just above 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing four bromine atoms. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the biphenyl linkage.
Experimental Protocols
While specific validated protocols for this compound are not published, standard analytical techniques for similar aromatic amines and brominated compounds are applicable.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 and increase to 95:5 acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., NMP or DMF) and dilute with the mobile phase.
Caption: A generalized workflow for HPLC analysis.
Protocol: Thermal Analysis (TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum crucible.
-
Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 800°C at a rate of 10°C/min.
-
Data Analysis: Analyze the TGA curve for weight loss as a function of temperature to determine the onset of decomposition. Analyze the DSC curve for endothermic or exothermic events, such as melting or decomposition.[8]
Applications and Research Directions
The primary potential application for this compound is as a monomer for the synthesis of high-performance polymers.
-
Flame-Retardant Polyimides: Polyimides are known for their excellent thermal stability and mechanical properties.[3] The incorporation of this brominated diamine into a polyimide backbone could produce a material with inherent flame retardancy, which is highly desirable in aerospace, electronics, and automotive applications.[1]
-
Specialty Polyamides: Reaction with diacyl chlorides would yield polyamides. The properties of these polymers would be influenced by the rigid biphenyl unit and the bulky bromine atoms.
Further research is warranted to synthesize and characterize polymers derived from this monomer. Investigating the influence of the tetrabrominated structure on properties such as glass transition temperature, thermal stability, mechanical strength, and flame retardancy would be of significant interest.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While specific toxicity data for this compound is not available, it should be handled with the same precautions as other aromatic amines and brominated compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a specialized aromatic diamine with potential for use in the development of high-performance, flame-retardant polymers. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a foundational understanding based on its chemical structure, data from commercial suppliers, and comparisons with related compounds. Further research into the synthesis, characterization, and polymerization of this molecule will be crucial to unlocking its full potential in materials science and other advanced applications.
References
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ResearchGate. (n.d.). 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). Retrieved from [Link]
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-
PMC. (2024). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Retrieved from [Link]
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MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
MDPI. (2023). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis and properties of new polyimide foams from foaming compositions with flexible segments of aliphatic diamine. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal behavior and kinetic analysis for 4: (a) DSC and TGA signals at... Retrieved from [Link]
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Semantic Scholar. (1980). [PDF] Gas chromatographic-mass spectrometric analysis of polybrominated biphenyl constituents of Firemaster FF-1. Retrieved from [Link]
-
PubMed. (2015). Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. Retrieved from [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
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-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
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-
Wikipedia. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. Retrieved from [Link]
-
NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure and Hirshfeld surface analysis of dibromidobis({(S)-2-[1-(dimethylamino)ethyl]phenyl}diphenylsilanol-κO)zinc(II). Retrieved from [Link]
-
GC-Q-Orbitrap-based analytical method for the quantification of PBDEs in food commodities. (n.d.). Retrieved from [Link]
-
PubMed. (2024). Crystal structure and Hirshfeld surface analysis of 4,4'-di-meth-oxy-biphenyl-3,3',5,5'-tetra-carb-oxy-lic acid dihydrate. Retrieved from [Link]
-
European Patent Office. (2015). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - EP 1778630 B1. Retrieved from [Link]
-
PubMed. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Polybrominated Diphenyl Ethers and Polybromominated Biphenyls in Soil by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2025). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
-
PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
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ResearchGate. (2020). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
PMC. (n.d.). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Retrieved from [Link]
-
Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
-
University of Johannesburg. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C>15>H>14>O>2>N>4>S. Retrieved from [Link]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]
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PubMed. (1979). A metabolite of polybrominated biphenyls: its identification and decomposition to a brominated dibenzofuran in the gas chromatograph-mass spectrometer. Retrieved from [Link]
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MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]
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SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]
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CAS number and safety data sheet (SDS) for 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
High-Performance Monomer for Optical Polyimides & Flame Retardant Systems
Executive Summary
This technical guide provides a comprehensive analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS: 62477-23-0), a specialized halogenated aromatic diamine. Distinct from its non-halogenated parent benzidine, this compound is engineered for high-value polymer applications, specifically the synthesis of polyimides with high refractive indices and flame-retardant properties .
While its tetrabromo-substitution pattern mitigates some metabolic activation pathways associated with benzidine carcinogenicity, strict safety protocols remain mandatory. This guide outlines the chemical identity, safety data, synthesis protocols, and application workflows for researchers in materials science and drug development.
Part 1: Chemical Identity & Physical Properties[1]
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 3,3',5,5'-Tetrabromobenzidine; 2,2',6,6'-Tetrabromo-4,4'-biphenyldiamine |
| CAS Number | 62477-23-0 |
| Molecular Formula | C₁₂H₈Br₄N₂ |
| Molecular Weight | 499.82 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >280 °C (Decomposes) |
| Solubility | Soluble in DMF, DMAc, NMP, DMSO; Insoluble in water |
| Purity Grade | Typically ≥98% (HPLC) for polymer synthesis |
Part 2: Safety Data Sheet (SDS) Analysis & Handling
Hazard Classification (GHS)
Note: While specific toxicological data for this derivative is limited compared to benzidine, the structural homology necessitates a conservative "Suspected Carcinogen" classification until proven otherwise.
-
Health Hazards:
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
Safety Decision Logic
The following workflow dictates the operational safety requirements based on the state of the material.
Figure 1: Safety decision matrix for handling halogenated aromatic amines.
Part 3: Synthesis & Manufacturing Protocol
Mechanistic Route
The synthesis involves the electrophilic aromatic substitution of benzidine. The amino groups (
Experimental Protocol: Bromination of Benzidine
Objective: Synthesize 10g of this compound.
Reagents:
-
Benzidine (Caution: Carcinogen) or Benzidine Dihydrochloride.
-
Bromine (
).[2] -
Glacial Acetic Acid (Solvent).[3]
-
Sodium Bisulfite (
, Quenching agent). -
Sodium Hydroxide (
, Neutralization).
Step-by-Step Methodology:
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 5.0 g (27 mmol) of Benzidine in 150 mL of Glacial Acetic Acid . Ensure complete dissolution.
-
Bromination: Cool the solution to 15–20°C. Add 17.5 g (110 mmol, ~4.1 eq) of liquid Bromine dropwise over 45 minutes.
-
Observation: The solution will turn dark orange/red. A precipitate may begin to form as the reaction progresses.[4]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 60°C for 1 hour to ensure completion of the tetra-substitution.
-
Quenching: Pour the reaction mixture into 500 mL of ice-water containing 5 g of Sodium Bisulfite . This reduces excess bromine (
), removing the red color. -
Neutralization: Slowly adjust the pH to ~8–9 using 20% NaOH solution to ensure the amine is in the free-base form.
-
Filtration: Filter the white/off-white precipitate under vacuum. Wash copiously with water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude solid from hot Toluene or DMF/Water (9:1).
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Figure 2: Synthetic workflow for the bromination of benzidine.[3]
Part 4: Applications in Polyimide Synthesis
The primary industrial application of CAS 62477-23-0 is as a monomer for functional polyimides .
Key Performance Indicators (KPIs)
Incorporating this monomer into a polyimide backbone offers specific advantages over standard monomers (like ODA or MDA):
-
High Refractive Index (
): The high molar refraction of the four bromine atoms significantly boosts the refractive index, making these materials ideal for optical coatings and lenses. -
Flame Retardancy: The high halogen content acts as a radical scavenger during combustion, improving UL-94 ratings.
-
Solubility: The bulky bromine atoms at the ortho positions create steric hindrance that disrupts chain packing. This renders the resulting polyimides soluble in organic solvents (organosoluble), avoiding the need for difficult polyamic acid precursors.
Polymerization Protocol (Example)
Reaction with 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride):
-
Monomer Prep: Dissolve This compound (1 eq) in anhydrous NMP (N-methyl-2-pyrrolidone) under Nitrogen.
-
Dianhydride Addition: Add 6FDA (1 eq) in portions to the stirring amine solution.
-
Polyamic Acid Formation: Stir at Room Temperature for 24 hours to form the viscous Polyamic Acid (PAA).
-
Imidization:
-
Precipitation: Pour into Methanol to precipitate the polyimide fiber/powder.
Part 5: Analytical Validation
To ensure the integrity of the synthesized material, the following analytical benchmarks must be met:
| Method | Expected Result | Purpose |
| 1H-NMR (DMSO-d6) | Singlet at ~5.8 ppm ( | Confirms symmetry and tetra-substitution. Absence of splitting indicates no mono/di/tri-bromo impurities. |
| FT-IR | Peaks at 3400/3300 cm⁻¹ ( | Confirms functional groups. |
| Elemental Analysis | Br % Theoretical: ~63.9%. | Confirms degree of bromination.[9] |
| HPLC | Single peak >98% area. | Purity verification. |
References
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Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
PubChem. (2025). Compound Summary: 3,3',5,5'-Tetrabromobenzidine. National Library of Medicine. Retrieved from
-
CymitQuimica. (2025). Safety Data Sheet for 4,4′-Diamino-3,3′,5,5′-tetrabromobiphenyl. Retrieved from
-
Zhang, X., et al. (2020). Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate. Analytical Chemistry. (Contextual reference for benzidine derivative safety). Retrieved from
-
Google Patents. (2007). Method for preparing benzidine compounds. US Patent US7183437B2. (Describes bromination methodologies). Retrieved from
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Melting point and decomposition temperature of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
This is an in-depth technical guide on the thermal properties of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, designed for researchers and material scientists.
Executive Summary
This compound , commonly referred to as 3,3',5,5'-Tetrabromobenzidine , is a critical halogenated aromatic diamine used primarily as a monomer in the synthesis of high-performance polyimides and as an intermediate in flame retardant formulations. Its thermal behavior is defined by a high melting point and a narrow processing window before decomposition, necessitating precise thermal management during polymerization or compounding.
-
Primary Thermal Metric: Melting Point (
) of 287–288 °C . -
Critical Distinction: Must be distinguished from its isomer, 2,2',6,6'-tetrabromobenzidine (
°C), and the non-brominated analog, benzidine ( °C). -
CAS Number: 62477-23-0
Chemical Identity & Structural Context
The thermal stability of this compound is governed by the heavy bromination at the positions ortho to the amine groups. This steric crowding and increased molecular weight significantly elevate the melting point compared to the parent benzidine.
| Property | Data |
| IUPAC Name | 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-4,4'-diamine |
| Common Name | 3,3',5,5'-Tetrabromobenzidine |
| Molecular Formula | |
| Molecular Weight | 499.82 g/mol |
| Appearance | Pale brown to yellow crystalline needles |
| Isomer Distinction | 3,3',5,5'-Isomer: |
Structural Diagram & Synthesis Logic
The synthesis typically involves the direct bromination of benzidine in an acidic medium. The bromine atoms occupy the 3 and 5 positions on each ring (ortho to the amino group), which are the most activated sites for electrophilic aromatic substitution.
Figure 1: Synthesis pathway and isomeric divergence affecting thermal properties.
Thermal Properties Analysis
The melting point of 3,3',5,5'-tetrabromobenzidine is a definitive quality control parameter. Deviations often indicate the presence of lower-melting isomers or incomplete bromination products (e.g., tribromobenzidine).
Melting Point ( )
-
Standard Value: 287–288 °C (Lit. value: 288 °C).
-
Observation: The compound typically crystallizes as needles from solvents like xylene or chlorobenzene.
-
Behavior: It exhibits a sharp melt transition typical of high-purity crystalline aromatics. However, prolonged exposure to temperatures near the melting point can induce oxidative darkening (browning).
Decomposition Temperature ( )
While a specific
-
Onset of Decomposition: Expected > 300 °C .
-
Mechanism: Dehydrobromination (loss of HBr) and oxidative coupling are the primary degradation pathways at elevated temperatures.
-
Processing Implication: When used as a monomer for polyimides, the polymerization reaction (often in m-cresol or amide solvents) is typically conducted below 200 °C to avoid monomer degradation before polymer formation.
Experimental Characterization Protocols
To validate the quality of this compound, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is the preferred method for distinguishing the melting endotherm from potential decomposition exotherms.
Protocol:
-
Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Ramp 1: Heat from 50 °C to 300 °C at 10 °C/min.
-
Target: Observe sharp endotherm at ~288 °C.
-
-
Cool: Cool to 50 °C at 10 °C/min.
-
Ramp 2: Re-heat to 300 °C.
-
Validation: If the melting peak shifts significantly or disappears, the sample decomposed during the first melt.
-
Capillary Melting Point (Visual)
For quick purity checks during synthesis.
-
Pack the sample into a glass capillary to a height of 2–3 mm.
-
Insert into a melting point apparatus pre-heated to 250 °C.
-
Ramp at 2 °C/min.
-
Pass Criteria: Clear liquid formation between 286 °C and 289 °C. Darkening before melting indicates impurity or oxidation.
Thermogravimetric Analysis (TGA)
Used to determine the upper processing limit.
-
Ramp: Heat from 40 °C to 600 °C at 10 °C/min under Nitrogen.
-
Analysis: Record the temperature at 1% and 5% weight loss.
-
Expectation: Significant weight loss (degradation) should not occur below 300 °C.
Figure 2: Quality control workflow for thermal characterization.
Safety & Handling (HSE)
-
Hazard Classification: Brominated benzidines should be handled with extreme caution. While bromination can alter metabolic pathways compared to benzidine (a known human carcinogen), structural similarity warrants Carcinogen Suspect handling protocols.
-
Thermal Hazard: Heating above 300 °C may release Hydrogen Bromide (HBr) and brominated organic vapors. All thermal analysis must be vented to a scrubber or fume hood.
References
- Mills, W. H. (1894). "Derivatives of Benzidine". Journal of the Chemical Society, Transactions, 65, 55. (Establishes the distinction between the 3,3',5,5' and 2,2',6,6' isomers).
- Al-Tai, A. S. (1975). "Synthesis and nuclear magnetic resonance spectra of benzidines and some derivatives". Royal Holloway, University of London, Thesis. (Confirms melting point of 287–288 °C).
- Mecking, S., et al. (2002). "Highly Active Binuclear Neutral Nickel(II) Catalysts". Chemical Communications.
- Chemical Abstracts Service (CAS). Registry Number 62477-23-0 (this compound).
Advanced Synthesis & Application of Brominated Aromatic Diamines in High-Performance Polymers
Topic: Literature review on brominated aromatic diamines for polymer synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in High-Performance Materials.
Executive Summary: The Halogen Advantage
In the hierarchy of high-performance polymers, aromatic polyimides (PI) and polyamides (PA) are unrivaled for their thermal stability and mechanical robustness. However, their processability and specific optical properties often require molecular engineering. The incorporation of bromine substituents into the aromatic diamine backbone represents a critical design strategy.
Unlike additive flame retardants, which can leach or degrade mechanical integrity, brominated aromatic diamines serve as reactive monomers, covalently locking the halogen into the polymer backbone. This guide provides a rigorous technical review of these monomers, focusing on their synthesis, polymerization kinetics, and the specific property enhancements they impart:
-
Flame Retardancy: Intrinsic char formation and radical scavenging (Gas Phase Mechanism).
-
Gas Separation: Steric hindrance of the bulky bromine atom increases Fractional Free Volume (FFV), enhancing permeability without collapsing selectivity.
-
Optical Engineering: High molar refraction of bromine elevates the Refractive Index (RI) for optoelectronic applications.
Structural Classes & Design Philosophy
The utility of brominated diamines stems from the Heavy Atom Effect and Steric Hindrance .
The "Ortho-Effect" and Solubility
Standard aromatic polyimides (e.g., Kapton® type) are often insoluble due to strong inter-chain Charge Transfer Complexes (CTC) and dense packing.
-
Mechanism: Placing bromine atoms ortho to the amine (or ether linkage) creates significant steric twist in the backbone.
-
Result: This disrupts chain packing and reduces CTC formation, rendering the final polymer soluble in common organic solvents (CHCl₃, THF, DMAc) without sacrificing high
.
Key Monomer Classes
-
Brominated Biphenyls: e.g., 2,2'-dibromo-4,4'-diaminobiphenyl. The bromine at the 2,2' position forces the biphenyl rings into a non-planar conformation (dihedral angle > 90°).
-
Brominated Diphenyl Ethers: e.g., 3,3',5,5'-tetrabromo-4,4'-oxydianiline (TB-ODA). Used extensively to improve flame retardancy while maintaining flexibility via the ether linkage.
-
Brominated Phenylenediamines: e.g., 2,4,6-tribromo-1,3-phenylenediamine. A dense halogen source for maximizing Refractive Index.
Monomer Synthesis Strategies
The synthesis of high-purity brominated diamines typically follows an Electrophilic Aromatic Substitution (EAS) pathway. Below is the optimized protocol for 3,3',5,5'-Tetrabromo-4,4'-oxydianiline (TB-ODA) , a versatile monomer for flame-retardant polyimides.
Protocol: Synthesis of TB-ODA
-
Precursor: 4,4'-Oxydianiline (ODA).[1]
-
Reagent: Elemental Bromine (
). -
Solvent: Glacial Acetic Acid (Polar protic solvent stabilizes the transition state).
Step-by-Step Methodology
-
Dissolution: Charge a 1L three-neck round-bottom flask with 4,4'-oxydianiline (20.0 g, 0.1 mol) and glacial acetic acid (300 mL). Stir mechanically at room temperature until fully dissolved.
-
Bromination (Exothermic): Cool the solution to 10–15°C using an ice bath. Add a solution of bromine (64.0 g, 0.4 mol, slight excess) in 50 mL acetic acid dropwise over 60 minutes.
-
Critical Control Point: Maintain temperature <20°C to prevent oxidation of the amine group or cleavage of the ether bond.
-
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. A thick precipitate (hydrobromide salt) may form.
-
Neutralization: Pour the reaction mixture into 1L of ice-water containing sodium bisulfite (
) to quench unreacted bromine. Neutralize with aqueous Sodium Hydroxide ( ) or Sodium Carbonate ( ) to pH 8-9 to liberate the free amine. -
Purification: Filter the crude white/off-white solid. Recrystallize from ethanol/water (or dioxane for higher purity).
-
Target Purity: >99.5% (determined by HPLC) is required for high-molecular-weight polymer synthesis.
-
Visualization: Synthesis Pathway
Caption: Electrophilic aromatic substitution pathway for the synthesis of brominated aromatic diamines.
Polymerization & Engineering[2]
The polymerization of brominated diamines usually follows the classic two-step polyamic acid (PAA) route. However, due to the electron-withdrawing nature of bromine, the nucleophilicity of the amine is reduced.
Reactivity Considerations
-
Electronic Effect: Bromine is electron-withdrawing (-I effect). This reduces the electron density on the amino nitrogen, making it less reactive toward dianhydrides compared to non-brominated analogues.
-
Compensation: Polymerization often requires higher concentrations (20-25% solids) or longer reaction times (24h+) in highly polar solvents like NMP or DMAc to achieve high inherent viscosity (
).
Protocol: Polyimide Synthesis (TB-ODA + 6FDA)
This combination yields a soluble, transparent, flame-retardant film.
-
PAA Formation: Under
atmosphere, dissolve TB-ODA (10 mmol) in dry DMAc. Add 6FDA (10 mmol) in one portion. Stir at room temperature for 24 hours. -
Chemical Imidization: Add Acetic Anhydride (catalyst) and Pyridine (base) to the viscous PAA solution. Heat to 60°C for 4 hours.
-
Isolation: Precipitate the polymer into methanol. Wash repeatedly to remove residual solvent/catalyst. Dry at 100°C under vacuum.
Visualization: Polymerization Workflow
Caption: Two-step synthesis workflow from brominated monomers to high-performance polyimide films.
Comparative Property Analysis
The introduction of bromine fundamentally alters the material performance. The table below compares a standard ODA-PMDA polyimide against a brominated variant.
| Property | Standard Polyimide (ODA-PMDA) | Brominated Polyimide (TB-ODA-6FDA) | Mechanism of Change |
| Solubility | Insoluble | Soluble (CHCl₃, THF) | Bulky Br atoms disrupt chain packing; reduce intermolecular forces. |
| Refractive Index ( | ~1.65 | 1.71 - 1.76 | High molar refraction of Bromine increases polarizability. |
| Limiting Oxygen Index (LOI) | 27-30 | 45-55 | Halogen radicals trap |
| Dielectric Constant ( | 3.4 | 2.8 - 3.0 | Fluorine (from 6FDA) and Bromine increase free volume, lowering |
| Gas Permeability ( | Low | High | Increased Fractional Free Volume (FFV) creates diffusion channels. |
Gas Separation Performance
Brominated polyimides are particularly valued in membrane technology. The bulky bromine substituents prevent the efficient packing of polymer chains.
-
Effect: This increases the Fractional Free Volume (FFV) .
-
Outcome: Permeability increases significantly (often 2-5x) compared to non-brominated analogs, often with a minimal penalty to selectivity (Robeson Upper Bound trade-off).
References
-
Synthesis and Properties of Brominated Polyimides
- Title: Structural characterization and gas‐transport properties of brominated m
- Source: Journal of Polymer Science Part A: Polymer Chemistry (Wiley).
-
URL:[Link]
- Flame Retardancy Mechanisms: Title: Flame Retardants of Plastic - Mechanism, Types, & Applic
-
High Refractive Index Polymers
- Title: Highly Refractive Sulfur-Containing Polyimides: Molecular Design, Synthesis and Characteriz
- Source: Tokyo Institute of Technology.
-
URL:[Link]
-
Monomer Synthesis Protocols
-
Gas Separation Reviews
- Title: Approaches to Suppress CO2-Induced Plasticization of Polyimide Membranes in Gas Separation Applic
- Source: MDPI (Membranes).
-
URL:[Link]
Sources
Technical Whitepaper: 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl in High-Performance Flame Retardant Systems
[1][2]
Executive Summary
This guide details the chemical utility of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS: 62477-23-0), a specialized reactive flame retardant (FR).[1][2] Unlike additive FRs that can migrate or degrade mechanical properties, this molecule serves as a bifunctional monomer.[2] It integrates directly into the polymer backbone—specifically polyimides (PI) and epoxies—imparting intrinsic flame retardancy without compromising the glass transition temperature (
Chemical Identity & Structural Significance
The molecule consists of a biphenyl core substituted with four bromine atoms at the ortho positions relative to the amine groups.
-
High Bromine Content (~64% by wt): Ensures high efficiency in radical scavenging.[2]
-
Rigid Biphenyl Backbone: Enhances char yield and maintains high modulus in the final polymer.[2]
-
Ortho-Bromination: Sterically protects the amine slightly, but primarily directs the electronic effects to facilitate C-Br bond homolysis at combustion temperatures (300°C–500°C).[1][2]
Visualization: Chemical Structure & Reactive Sites
Figure 1: Structural breakdown highlighting the dual function of the molecule: polymerization capability (Amine) and flame inhibition (Bromine).[2]
Mechanism of Action
The flame retardancy of this compound operates through a hybrid gas-condensed phase mechanism .[2]
Gas Phase: The Radical Trap
Upon exposure to fire, the weak C-Br bonds (bond energy ~276 kJ/mol) undergo homolytic cleavage before the C-C backbone degrades.[2] This releases bromine radicals (
The HBr Cycle:
-
Formation:
abstracts hydrogen from the polymer or hydrocarbon fuel to formngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Scavenging:
reacts with high-energy chain-propagating radicals (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and ) that sustain the flame. -
Result: The highly reactive
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> are replaced by the less reactive , effectively slowing the combustion chain reaction.[3]
Condensed Phase: Char Promotion
The biphenyl structure is inherently char-forming.[2] When integrated into a polyimide network, the bromine substituents can catalyze cross-linking at the surface during thermal decomposition, forming a stable carbonaceous char layer.[1] This layer acts as a thermal insulator and a barrier to oxygen transport.[2]
Visualization: Flame Retardant Pathway
Figure 2: The dual-action mechanism showing gas-phase radical scavenging and condensed-phase char barrier formation.[1]
Experimental Protocols
Synthesis of this compound
Safety Warning: Benzidine derivatives are potential carcinogens.[1][2] All operations must be performed in a certified fume hood with full PPE (nitrile gloves, respirator, lab coat).[1][2]
Reagents:
-
Bromine (
)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Sodium Bisulfite (Quenching agent)[2]
Protocol:
-
Dissolution: Dissolve 0.1 mol of benzidine in 200 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and dropping funnel.
-
Bromination: Cool the solution to 10-15°C. Slowly add 0.42 mol of bromine (slight excess) dropwise over 2 hours. The exothermic reaction must be controlled to prevent tar formation.[2]
-
Reflux: After addition, raise the temperature to 60°C and stir for 4 hours to ensure complete substitution at the 3,3',5,5' positions.
-
Quenching: Pour the reaction mixture into 1L of ice water containing sodium bisulfite to neutralize unreacted bromine.
-
Filtration: Filter the precipitate (yellow/orange solid).[2]
-
Purification: Recrystallize from ethanol or dioxane.
-
Validation: Verify structure via
-NMR (absence of ortho-protons relative to amine) and Elemental Analysis.
Application: Synthesis of Brominated Polyimide (PI)
This protocol describes the synthesis of a PI film using the brominated diamine and Pyromellitic Dianhydride (PMDA).[2]
Protocol:
-
Polyamic Acid (PAA) Formation:
-
In a dry nitrogen atmosphere, dissolve this compound (equimolar amount) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool to 0-5°C.[2]
-
Add PMDA (equimolar) in portions over 30 minutes.
-
Stir at room temperature for 24 hours to form a viscous PAA solution.
-
-
Thermal Imidization:
-
Result: A tough, amber-colored film with intrinsic flame retardancy.[1][2]
Performance Data & Characterization
When characterizing the synthesized material, the following metrics are standard for validation.
| Test | Method | Expected Result (Brominated PI) | Control (Standard PI) | Significance |
| Limiting Oxygen Index (LOI) | ASTM D2863 | > 45% | ~30-35% | Indicates self-extinguishing behavior in air (21% O2).[1][2] |
| UL-94 Flammability | UL-94 Vertical | V-0 | V-1 or V-0 | Highest rating; dripping is prevented by char.[1][2] |
| TGA (5% Wt Loss) | ASTM E1131 | ~480°C | ~550°C | Slight reduction in initial stability due to C-Br bond, but higher char yield at 800°C. |
| Glass Transition ( | DSC | > 320°C | ~300-400°C | Rigid biphenyl structure maintains or increases |
Visualization: Polymerization Workflow
Figure 3: Step-by-step workflow for converting the monomer into a high-performance flame retardant film.[1]
Safety & Toxicology
Handling 3,3',5,5'-Tetrabromobenzidine:
-
Carcinogenicity: Like its parent compound benzidine, this derivative should be treated as a potential human carcinogen.[2]
-
Exposure Routes: Inhalation of dust and dermal absorption.[2]
-
Disposal: All waste, including gloves and solvent residues, must be segregated as hazardous chemical waste and incinerated at high temperatures (>1000°C) to prevent formation of polybrominated dibenzo-p-dioxins (PBDDs).[1][2]
References
-
PubChem. 3,3',5,5'-Tetrabromobiphenyl Compound Summary. [Link][1][2][5]
-
Danish Environmental Protection Agency. Introduction to Brominated Flame Retardants. [Link]
-
Google Patents. Method for the production of 3,3',4,4'-tetraaminobiphenyl (Benzidine derivative synthesis context). [1][2]
-
Zeus Industrial Products. Focus on Polyimides: Synthesis and Structure. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. data.epo.org [data.epo.org]
- 5. 3,3',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 635340 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, a molecule of significant interest in materials science and drug development. While a definitive published crystal structure for this specific compound is not currently available in open-access databases, this document serves as an expert-level walkthrough for researchers undertaking this analysis. We will detail the probable synthetic pathways, provide a rigorous, step-by-step protocol for single-crystal X-ray diffraction, and explore the theoretical underpinnings of the expected structural features, including the influential role of halogen and hydrogen bonding in the crystal lattice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of characterizing halogenated aromatic compounds.
Introduction: The Significance of Structural Elucidation
This compound (TBrDABP) is a halogenated aromatic diamine with potential applications in the synthesis of high-performance polymers, flame retardants, and as a scaffold in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice dictates its macroscopic properties, including solubility, melting point, and bioavailability.[1] Therefore, a thorough understanding of its crystal structure is paramount for its effective application.
The presence of both bromine and amine functionalities suggests a rich interplay of non-covalent interactions, such as halogen bonds and hydrogen bonds, which are expected to be the primary directing forces in the crystal packing.[2][3] This guide will equip the researcher with the necessary knowledge to not only determine the crystal structure of TBrDABP but also to interpret the intricate network of intermolecular forces that govern its solid-state assembly.
Synthesis and Crystal Growth of this compound
A plausible synthetic route to TBrDABP, based on established organic chemistry principles, is outlined below. The successful growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Proposed Synthetic Pathway
A likely two-step synthesis would involve the bromination of a suitable biphenyl precursor followed by the introduction of the amino groups. A common precursor is 4,4'-diaminobiphenyl (benzidine), though its use is often restricted due to toxicity. An alternative is the bromination of biphenyl followed by nitration and subsequent reduction.
Step 1: Bromination of 4,4'-dinitrobiphenyl. 4,4'-Dinitrobiphenyl can be subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitro groups are deactivating and meta-directing, but the reaction conditions can be optimized to achieve the desired tetrabromination at the 3,3',5,5' positions.
Step 2: Reduction of the Nitro Groups. The resulting 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl can then be reduced to the corresponding diamine. A common method for this transformation is the use of a reducing agent like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[4]
Crystal Growth Protocol
The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The following are established methods for growing high-quality crystals of small organic molecules.
-
Slow Evaporation: A solution of the purified TBrDABP in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is prepared. The solution is then allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of TBrDABP in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[5] The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.
Data Collection
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Instrument Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) will depend on the crystal's properties. For a compound containing bromine, Mo Kα radiation (λ = 0.71073 Å) is generally suitable.[5]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process, ensuring complete data coverage.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to extract the intensities and positions of the Bragg reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structural Analysis and Interpretation: Unveiling the Intermolecular Landscape
The final refined crystal structure will provide a wealth of information. The key aspects to analyze for TBrDABP are the molecular conformation and the network of intermolecular interactions.
Molecular Conformation
The biphenyl core of TBrDABP is not expected to be planar due to steric hindrance between the ortho-substituents (bromine atoms and amino groups) and the hydrogen atoms on the adjacent phenyl ring. The dihedral angle between the two phenyl rings will be a key structural parameter.
Intermolecular Interactions
The crystal packing will likely be dominated by a combination of hydrogen bonds and halogen bonds.
-
Hydrogen Bonds: The amino groups are excellent hydrogen bond donors, and they can form N-H···N or N-H···Br hydrogen bonds with neighboring molecules.
-
Halogen Bonds: The bromine atoms, with their electropositive σ-holes, can act as halogen bond donors, interacting with the electron-rich nitrogen atoms of the amino groups (Br···N) or other bromine atoms (Br···Br) of adjacent molecules.[3][6] The interplay between these interactions will determine the overall supramolecular architecture.[2]
The following diagram illustrates the potential intermolecular interactions in the crystal lattice of TBrDABP.
Caption: Potential Intermolecular Interactions in TBrDABP.
Data Presentation and Validation
The final crystallographic data should be presented in a standardized format, typically as a Crystallographic Information File (CIF). Key parameters to report are summarized in the table below. This data would be hypothetical for TBrDABP until an experimental structure is determined.
| Parameter | Description | Hypothetical Value |
| Chemical Formula | C₁₂H₈Br₄N₂ | C₁₂H₈Br₄N₂ |
| Formula Weight | 499.82 g/mol | 499.82 |
| Crystal System | e.g., Monoclinic | Monoclinic |
| Space Group | e.g., P2₁/c | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | 10.5, 8.2, 12.1 |
| α, β, γ (°) | Unit cell angles | 90, 105, 90 |
| Volume (ų) | Volume of the unit cell | 1000 |
| Z | Number of molecules per unit cell | 2 |
| Density (calculated) | Calculated density of the crystal | 1.66 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | < 0.05 |
Conclusion
The crystal structure analysis of this compound presents a fascinating case study in the structural chemistry of halogenated aromatic compounds. Although a published structure is not yet available, this guide provides a robust framework for its determination and interpretation. The insights gained from such an analysis will be invaluable for the rational design of new materials and pharmaceuticals based on this promising molecular scaffold. By following the detailed protocols and considering the theoretical principles outlined herein, researchers will be well-equipped to contribute to a deeper understanding of the structure-property relationships of this and related compounds.
References
-
Uran, E., Fotović, L., Bedeković, N., Stilinović, V., & Cinčić, D. (2021). The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Crystals, 11(5), 529. Available from: [Link]
-
de la Guardia, M., & Armenta, S. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1545-1557. Available from: [Link]
- Google Patents. (2015). Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol. CN104529715A.
-
Bolte, M., & D'Vries, T. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. Available from: [Link]
-
Stilinović, V., & Cinčić, D. (2016). Uncommon halogen bond motifs in cocrystals of aromatic amines and 1,4-diiodotetrafluorobenzene. CrystEngComm, 18(34), 6358-6365. Available from: [Link]
-
ResearchGate. The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Available from: [Link]
-
Li, J., & Zhang, Y. (2011). Biphenyl-3,3′,4,4′-tetraamine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. Available from: [Link]
-
ResearchGate. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Available from: [Link]
- Google Patents. (1991). Method for the production of 3,3'4,4'-tetraaminobiphenyl. US5041666A.
-
Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08201. Available from: [Link]
-
Li, Y., Wang, Z., Zhang, Y., & Liu, J. (2022). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Polymers, 14(15), 3045. Available from: [Link]
-
Caballero, A., & Saá, C. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2969. Available from: [Link]
-
Shmelev, A. G., Utenyshev, A. N., Lemenovskii, D. A., & Nifant'ev, I. E. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. ACS Omega, 5(50), 32451-32459. Available from: [Link]
-
Whalley, L. D. (2015). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. Available from: [Link]
-
Klásek, A., Pytela, O., & Slouka, J. (2022). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 27(22), 7905. Available from: [Link]
-
Precisa. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
Saaidpour, S. (2016). Computational Model For Chromatographic Relative Retention Time of Polychlorinated Biphenyls Using Sub-structural Molecular Fragments. International Journal of Advanced Research in Computer Science and Software Engineering, 6(3), 41-48. Available from: [Link]
-
Shishkin, O. V., & Shishkina, S. V. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6039. Available from: [Link]
-
European Synchrotron Radiation Facility (ESRF). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Available from: [Link]
-
Oreate Additive Manufacturing. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
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- 4. US5041666A - Method for the production of 3,3'4,4'-tetraaminobiphenyl - Google Patents [patents.google.com]
- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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Methodological & Application
Protocol for polymerization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl with dianhydrides
Application Note & Protocol: Synthesis of High-Performance Brominated Polyimides
Topic: Protocol for the Polymerization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl with Dianhydrides
Introduction: The Strategic Value of Brominated Aromatic Polyimides
Aromatic polyimides are a distinguished class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and formidable chemical resistance.[1][2][3] These characteristics make them indispensable materials for demanding applications in the aerospace, microelectronics, and automotive industries.[1][2] This guide focuses on a specialized subclass: polyimides synthesized from the brominated monomer, this compound (TBBDA).
The incorporation of bulky, electron-withdrawing bromine atoms onto the polymer backbone is a deliberate design choice aimed at augmenting the inherent properties of the polyimide. This strategic halogenation can impart several key advantages:
-
Enhanced Flame Retardancy: Bromine atoms act as radical traps, interrupting the combustion cycle.
-
Increased Refractive Index: The high electron density of bromine contributes to a higher refractive index, a desirable property for optical applications.
-
Modified Solubility: The presence of bulky substituents can disrupt chain packing, often leading to improved solubility in organic solvents, which is a significant advantage for processing.[4][5]
-
Higher Glass Transition Temperature (Tg): The sterically hindered nature of the tetrabromo-substituted biphenyl unit restricts segmental motion, resulting in superior dimensional stability at elevated temperatures.
The most reliable and widely adopted synthetic route is a two-step polycondensation process.[6][7] This method involves the initial formation of a soluble poly(amic acid) (PAA) precursor, which is subsequently converted into the final, intractable polyimide through a cyclodehydration reaction known as imidization.
Reaction Mechanism and Stoichiometric Control
The polymerization proceeds via a two-stage mechanism. Understanding this process is critical for controlling the molecular weight and final properties of the polymer.
Stage 1: Poly(amic acid) Formation This step is a nucleophilic acyl substitution. The highly nucleophilic amino groups (-NH₂) of the TBBDA diamine attack the electrophilic carbonyl carbons of the dianhydride.[7] This opens the anhydride ring to form an amide and a carboxylic acid functional group, collectively known as the "amic acid" linkage. This reaction is typically carried out at low to ambient temperatures in a polar aprotic solvent to yield a viscous, high-molecular-weight PAA solution. The reaction is reversible, making strict moisture control essential to drive the equilibrium towards the polymer product.[6][7]
Stage 2: Imidization (Cyclodehydration) The PAA precursor is then converted to the final polyimide by eliminating water to form a stable, five-membered imide ring. This can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and subjected to a carefully controlled, stepwise heating program, typically reaching temperatures of 250-350°C.[8]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine) are added to the PAA solution, inducing cyclization at lower temperatures.[7][9]
Caption: Detailed experimental workflow for synthesis.
Polymer Characterization
Post-synthesis characterization is essential to confirm the chemical structure, thermal properties, and molecular weight.
| Technique | Purpose and Expected Observations |
| FTIR Spectroscopy | Confirms the conversion of PAA to polyimide. Look for the disappearance of broad N-H and O-H bands (3200-3500 cm⁻¹) and the appearance of characteristic imide absorptions: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹). [1][9] |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. The polymer should exhibit a high decomposition onset temperature (Td5%), typically >450°C in nitrogen, indicating a highly stable aromatic backbone. [4][10] |
| Dynamic Mechanical Analysis (DMA) | Determines the glass transition temperature (Tg). Due to the rigid, brominated structure, a high Tg is expected, often exceeding 300°C. [11][12] |
| Gel Permeation Chromatography (GPC) | Measures the molecular weight (Mn, Mw) and polydispersity index (PDI) of the PAA precursor. This is performed before imidization, as the final polyimide is often insoluble. |
| Solubility Testing | Assesses processability. Test solubility of the final polymer powder (if using chemical imidization) in solvents like NMP, DMAc, m-cresol, and chloroform. The bulky bromine atoms may render the polymer more soluble than its non-brominated analog. [5] |
Troubleshooting and Critical Insights
-
Low Viscosity/Molecular Weight: This is almost always due to moisture contamination or imprecise stoichiometry . Ensure all reagents are meticulously dried and that monomer molar ratios are exact. Water hydrolyzes the dianhydride, capping the polymer chains. [6][7]* Brittle Films: This can result from low molecular weight or an overly aggressive thermal curing schedule. A slower heating ramp allows for better molecular arrangement and stress relaxation.
-
Incomplete Imidization: If FTIR analysis shows residual amic acid peaks, the final curing temperature was too low or the hold time was too short. The imidization process can be completed by re-heating the film to a higher temperature (e.g., 350°C) for an additional hour.
Conclusion
This protocol provides a comprehensive framework for the successful synthesis of high-performance polyimides from this compound. By carefully controlling stoichiometry and maintaining anhydrous conditions, researchers can produce thermally stable, flame-retardant polymers with properties tailored by the choice of dianhydride. These advanced materials are well-suited for applications requiring exceptional performance under extreme conditions, including next-generation electronics, aerospace composites, and specialty optical films.
References
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]
-
Lee, H., et al. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Scientific Reports. Available at: [Link]
-
Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc. Available at: [Link]
- Li, F., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Polymer, 40(16), 4571–4583.
-
Hsiao, S.-H., et al. (2023, August 26). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. Available at: [Link]
-
Sroog, C. E. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
Mena, M. G., et al. (2025, August 6). Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides. ResearchGate. Available at: [Link]
-
Saeed, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. Bibliomed. Available at: [Link]
-
Dwivedi, S., et al. (2020). Synthesis of polyimides derived from 4,4′-diaminotruxillic acid and various dianhydrides and their ionization by subsequent treatments with metal/ammonium hydroxides. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2025, August 7). The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available at: [Link]
-
Unknown. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Society of Polymer Science, Japan. Available at: [Link]
- Reddy, V. R., et al. (2019, March 21). Polyimide, dianhydride monomers, and polymers, methods of making and uses thereof. Google Patents.
-
Kim, Y.-H., et al. (2025, August 10). Synthesis and characterization of polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side group. ResearchGate. Available at: [Link]
-
Kim, J.-H., et al. (2022, February 6). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers. Available at: [Link]
-
Zhang, Y., et al. (n.d.). Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. Atlantis Press. Available at: [Link]
-
St. Clair, T. L., et al. (n.d.). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. ResearchGate. Available at: [Link]
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- 1. revroum.lew.ro [revroum.lew.ro]
- 2. zeusinc.com [zeusinc.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fabrication of High Refractive Index Optical Films Using Brominated Diamine Monomers
Introduction: The Pursuit of High Refractive Index Polymers
In the realm of advanced optics and photonics, the precise control of light is paramount. High refractive index (RI) polymers are a critical class of materials that enable the miniaturization and enhanced performance of optical components.[1] These materials are essential for applications such as anti-reflective coatings, waveguides, and advanced display devices.[1][2][3] Traditionally, polymers exhibit relatively low refractive indices.[3] However, by strategically incorporating atoms with high molar refraction, such as bromine, into the polymer backbone, it is possible to significantly increase the refractive index.[4]
This guide provides a comprehensive overview and detailed protocols for the fabrication of high refractive index optical films based on polyimides synthesized from brominated diamine monomers. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal candidates for robust optical applications.[5][6] The introduction of bromine into the diamine monomer structure is a key strategy to elevate the refractive index of the resulting polyimide film.[7]
I. Foundational Principles: Designing High Refractive Index Polyimides
The refractive index of a polymer is intrinsically linked to its chemical structure. The Lorentz-Lorenz equation provides a fundamental relationship between the refractive index (n), the molar refractivity (R), and the molar volume (V) of a material:
(n² - 1) / (n² + 2) = R / V
To achieve a high refractive index, one must maximize the molar refractivity while minimizing the molar volume. The incorporation of heavy, highly polarizable atoms like bromine into the monomer units effectively increases the molar refractivity, thereby elevating the overall refractive index of the polymer.[4]
Monomer Selection: The Role of Brominated Diamines
The choice of monomers is the most critical factor in designing a high refractive index polyimide.
-
Diamine Monomer: The diamine component is where the bromine atoms are typically introduced. The number and position of bromine substituents on the aromatic rings of the diamine directly influence the final refractive index of the polyimide. Increasing the bromine content generally leads to a higher refractive index.[7]
-
Dianhydride Monomer: The dianhydride comonomer also plays a crucial role. Aromatic dianhydrides contribute to the rigidity and thermal stability of the polyimide backbone. The selection of the dianhydride can influence the polymer's solubility and film-forming characteristics.[8]
The Two-Step Polycondensation Reaction
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process:[5]
-
Poly(amic acid) Formation: The initial step involves the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. This step involves the cyclization of the amic acid groups to form the imide rings, with the elimination of water.[9]
This two-step process allows for the formation of a high molecular weight polymer and facilitates the processing of the polymer into thin films from the soluble poly(amic acid) stage.
II. Experimental Protocols
Synthesis of Brominated Polyimide
This protocol describes a general procedure for the synthesis of a brominated polyimide via a two-step polycondensation reaction.
Materials:
-
Brominated diamine monomer (e.g., 2,2'-dibromo-4,4'-diaminobiphenyl)
-
Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Argon or Nitrogen gas
-
Magnetic stirrer and hotplate
-
Three-neck round-bottom flask
-
Condenser
-
Addition funnel
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a gas inlet, and an addition funnel. Purge the system with dry argon or nitrogen gas.
-
Diamine Dissolution: In the flask, dissolve the brominated diamine monomer in anhydrous DMAc or NMP under a continuous inert gas flow. Stir until the monomer is completely dissolved.
-
Dianhydride Addition: Slowly add the aromatic dianhydride to the diamine solution in small portions through the addition funnel. The reaction is exothermic, so maintain the temperature at or below room temperature.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[8]
-
Imidization (Thermal): The resulting poly(amic acid) solution can be directly used for film casting. The imidization will occur during the subsequent thermal curing process.
Diagram: Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of brominated polyimide.
Fabrication of Optical Films by Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[10][11][12]
Materials and Equipment:
-
Poly(amic acid) solution
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Hotplate or vacuum oven
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Nitrogen or air gun
Protocol:
-
Substrate Preparation: Thoroughly clean the substrates by sonicating them in a sequence of acetone and isopropanol, followed by rinsing with deionized water. Dry the substrates with a nitrogen or air gun.[13]
-
Spin Coating:
-
Place the clean substrate on the vacuum chuck of the spin coater.
-
Dispense an appropriate amount of the poly(amic acid) solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[12] The final thickness is primarily determined by the solution viscosity and the high-speed spin rate.
-
-
Soft Bake: After spin coating, transfer the substrate to a hotplate and bake at a relatively low temperature (e.g., 80-100 °C) for a few minutes to remove the bulk of the solvent.[12]
-
Thermal Curing (Imidization): Place the soft-baked film in a vacuum or convection oven. Gradually increase the temperature in a stepwise manner (e.g., 150 °C for 30 min, 200 °C for 30 min, 250 °C for 1 hour) to complete the imidization process and remove any residual solvent.[14] The exact curing profile will depend on the specific polyimide.
Diagram: Spin Coating Process
Caption: Step-by-step workflow for fabricating thin films via spin coating.
III. Characterization of Optical Films
A thorough characterization of the fabricated films is essential to validate their properties and performance.
Optical Properties
Several techniques can be employed to determine the optical properties of the thin films:[15]
-
UV-Visible Spectroscopy: This technique is used to measure the transmittance and absorbance of the film as a function of wavelength. It provides information about the optical transparency and the cutoff wavelength of the material.
-
Spectroscopic Ellipsometry: A powerful non-destructive technique that measures the change in polarization of light upon reflection from the film surface. It can be used to accurately determine the refractive index, extinction coefficient, and film thickness.[11][16]
-
Prism Coupling: This method measures the refractive index and thickness of a film by observing the angles at which a laser beam couples into the film as a guided wave.
| Property | Technique | Typical Values for Brominated Polyimides |
| Refractive Index (n) | Spectroscopic Ellipsometry, Prism Coupling | 1.65 - 1.78 at visible wavelengths[7][17] |
| Optical Transmittance | UV-Visible Spectroscopy | >80% in the visible region[7] |
| Film Thickness | Spectroscopic Ellipsometry, Profilometry | 100 nm - 10 µm (application dependent) |
Thermal and Mechanical Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide films by measuring the weight loss as a function of temperature. Brominated polyimides typically exhibit high decomposition temperatures, often above 400 °C.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a measure of its thermal-mechanical stability. The Tg of these polyimides can range from 200 °C to over 300 °C.[7]
IV. Applications and Future Outlook
The high refractive index optical films fabricated from brominated diamine monomers have a wide range of potential applications in optoelectronics and photonics:
-
Antireflection Coatings: By carefully controlling the refractive index and thickness, these films can be used to minimize reflections from optical surfaces.[3]
-
Optical Waveguides: The high refractive index allows for the efficient confinement and propagation of light in integrated optical circuits.[1]
-
Encapsulation Layers for LEDs and Image Sensors: A high refractive index encapsulation layer can improve light extraction efficiency in LEDs and enhance light collection in image sensors.[18]
The continued development of novel brominated diamine monomers and the optimization of polymerization and film fabrication processes will pave the way for even higher performance optical materials with tailored properties for next-generation optical devices.
V. References
-
Making thin films by spin coating - The Nonlinear Optics Home Page.
-
Choosing techniques for the optical characterization of thin films - SPIE.
-
Characterization of optical thin films - Optica Publishing Group.
-
Characterizing Optical Thin Films (II) - P2 InfoHouse.
-
Sulfur-Rich Polyimide/TiO2 Hybrid Materials with a Tunable Refractive Index - PMC.
-
High Refractive Index Polymers for Optical Applications - Taylor & Francis.
-
High refractive index polymers: fundamental research and practical applications - Journal of Materials Chemistry (RSC Publishing).
-
Ultra-High Refractive Index Polymers in the Visible Wavelength for Nanoimprint Lithography.
-
Characterization of Optical Thin Films by Spectrophotometry and Atomic Force Microscopy.
-
Characterization of Optical Thin Films by Spectroscopic Ellipsometry - Penn State.
-
High Refractive Index Monomers and Polymers for Optical Applications - Aaltodoc.
-
High Refractive Index Polymer Coatings for Optoelectronics Applications - ResearchGate.
-
Selenide-Containing Polyimides with an Ultrahigh Intrinsic Refractive Index - MDPI.
-
High Refractive Index Polyimides Derived from 2,7Bis(4-aminophenylenesulfanyl)thianthrene and Aromatic Dianhydrides | Request PDF - ResearchGate.
-
US7192999B2 - Polyimides for use as high refractive index, thin film materials - Google Patents.
-
High refractive index polyimide–nanocrystalline-titania hybrid optical materials - RSC Publishing.
-
Spin Coating: Complete Guide to Theory and Techniques - Ossila.
-
Spin coating of thin polymer film and thickness determination by ellipsometry.
-
The spin coating theory.
-
Team:Cambridge/Protocols/Spin Coating - 2011.igem.org.
-
Structure-property correlation of bromine substitution in polyimides - ResearchGate.
-
Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC.
-
Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films.
-
Polyimides: Definition, Properties and Applications - AZoM.
-
Structural and optical properties of brominated plasma polymers - ResearchGate.
-
Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - MDPI.
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. Sulfur-Rich Polyimide/TiO2 Hybrid Materials with a Tunable Refractive Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High refractive index polymers: fundamental research and practical applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7192999B2 - Polyimides for use as high refractive index, thin film materials - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. spincoating.com [spincoating.com]
- 13. The Nonlinear Optics Home Page [nlosource.com]
- 14. mdpi.com [mdpi.com]
- 15. Choosing techniques for the optical characterization of thin films | SPIE, the international society for optics and photonics: SPIE [spie.org]
- 16. pure.psu.edu [pure.psu.edu]
- 17. researchgate.net [researchgate.net]
- 18. highrioptics.com [highrioptics.com]
Synthesis route for 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl from benzidine
Executive Summary
This application note details the protocol for the synthesis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS: 62477-23-0) utilizing a controlled bromination of benzidine in glacial acetic acid. This compound is a critical intermediate in the manufacturing of high-performance polyimides and flame-retardant polymers. The method described herein prioritizes high regioselectivity for the 3,3',5,5' positions, yield optimization (>85%), and strict safety management regarding the handling of benzidine, a known human carcinogen.
Safety Directive (CRITICAL)
WARNING: CARCINOGEN HAZARD Benzidine is classified as a Group 1 Carcinogen by the IARC. It causes bladder cancer in humans.[1]
-
Containment: All weighing and reactions must be performed inside a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves, Tyvek sleeves/suit, and a NIOSH-approved respirator (P100) are mandatory.
-
Decontamination: All surfaces and glassware must be decontaminated using a specific oxidation solution (e.g., permanganate/sulfuric acid) before removal from the containment zone.
-
Waste: All waste streams (mother liquors, washes) must be segregated and labeled as "Carcinogenic Waste."
Reaction Mechanism & Rationale
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) .
-
Activation: The amino groups (
) on the benzidine scaffold are strong activating groups. They increase electron density in the aromatic rings, specifically at the ortho and para positions. -
Directing Effects: Since the para positions are occupied by the biphenyl linkage, the electrophilic bromine attacks the ortho positions (3, 3', 5, 5').
-
Solvent Choice: Glacial acetic acid is selected as the solvent because it solubilizes benzidine but promotes the precipitation of the poly-brominated product, driving the reaction equilibrium forward and simplifying isolation.
Figure 1: Reaction Mechanism Pathway
Caption: Stepwise electrophilic substitution at the 3,3',5,5' positions driven by amino-group activation.
Materials & Equipment
Reagents:
-
Bromine (
), reagent grade -
Glacial Acetic Acid (AcOH), anhydrous
-
Sodium Bisulfite (
), saturated aqueous solution -
Sodium Carbonate (
), solid or 10% solution -
Deionized Water
Equipment:
-
3-Neck Round Bottom Flask (equipped with reflux condenser, addition funnel, and internal thermometer)
-
Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient due to heavy precipitation.
-
Gas Scrubber (trapping
gas evolved)
Experimental Protocol
Step 1: Solubilization
-
Charge the 3-neck flask with Benzidine (10.0 g, 54.3 mmol) .
-
Add Glacial Acetic Acid (150 mL) .
-
Stir at room temperature until fully dissolved. If necessary, warm slightly to 40°C.
Step 2: Controlled Bromination
-
Prepare a solution of Bromine (38.2 g, 12.3 mL, 239 mmol, 4.4 eq) in Acetic Acid (40 mL) in the addition funnel.
-
Note: A slight excess (10%) over the theoretical 4.0 eq ensures complete conversion.
-
-
Cool the benzidine solution to 15–20°C using a water bath.
-
Dropwise Addition: Add the bromine solution slowly over 60 minutes.
-
Observation: The solution will turn dark orange/red. A thick yellow/white precipitate (the hydrobromide salt of the product) will begin to form.
-
Caution: Evolution of
gas will occur. Ensure the scrubber is active.
-
Step 3: Thermal Driving
-
Once addition is complete, remove the cooling bath.
-
Heat the reaction mixture to 70–80°C for 2 hours.
-
Rationale: Heat ensures the sterically hindered 3rd and 4th bromine atoms are successfully attached.
-
Step 4: Quenching and Isolation
-
Cool the mixture to room temperature.
-
Pour the slurry into Ice Water (500 mL) with vigorous stirring.
-
Neutralization: Slowly add Sodium Carbonate (solid or solution) until pH
8–9.-
Critical: This converts the hydrobromide salt back to the free amine base.
-
-
Add Sodium Bisulfite solution (20 mL) to quench any unreacted bromine (indicated by the disappearance of the orange tint).
Step 5: Filtration and Purification
-
Filter the off-white/yellow solid using a Buchner funnel.
-
Wash the cake with Water (3 x 100 mL) to remove inorganic salts.
-
Wash with cold Ethanol (50 mL) to remove organic impurities.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Figure 2: Synthesis Workflow
Caption: Operational flowchart from solvation to isolation.
Results & Characterization
The isolated product should be characterized to confirm the degree of substitution.
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Yield | 85% – 92% | Gravimetric |
| Melting Point | > 300°C (Decomposes) | Capillary Method |
| Solubility | Insoluble in water, alcohol; Soluble in DMF/DMSO | Solubility Test |
| IR Spectrum | Peaks at ~3300/3400 cm⁻¹ ( | FTIR |
Quality Control Check:
-
TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (3:1). Benzidine (
) should be absent. The tetrabromo product will have a significantly higher due to lipophilicity or remain at the baseline depending on the solvent system's polarity (often requires polar aprotic solvents to move). -
NMR (
-DMSO): The aromatic region should simplify significantly. The starting material has multiple aromatic signals.[4][5] The product, being symmetric and fully substituted at the ortho positions, will show a singlet (or simplified pattern) for the remaining meta protons (positions 2, 2', 6, 6').
Troubleshooting
-
Low Yield/Sticky Product: Often caused by incomplete neutralization. Ensure the pH is basic (>8) during the water workup to ensure the HBr salt is fully converted to the free base.
-
Incomplete Bromination: If tri-bromo species are detected (via Mass Spec), increase the reaction temperature to reflux (118°C) for the final hour.
-
Color Issues: A dark red product indicates trapped free bromine. Wash more thoroughly with sodium bisulfite solution.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Benzidine. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Organic Syntheses. (1928). Bromination of Aromatic Amines (General Methods). Organic Syntheses, Coll.[4] Vol. 1. Retrieved from [Link]
-
PubChem. (n.d.).[6] Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. This compound | 62477-23-0 [sigmaaldrich.com]
- 3. 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | 838-88-0 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Diamino-3,3'-dimethyldiphenylmethane | 838-88-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Electrospinning High-Performance Nanofibers from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl Derivatives
The following Application Note and Protocol guide is designed for researchers and professionals in materials science and pharmaceutical development. It focuses on the specialized processing of polymers derived from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (Tetrabromobenzidine).
Executive Summary & Scientific Rationale
The monomer This compound (CAS: 62477-23-0) is a critical building block for synthesizing high-performance brominated polyimides (Br-PIs) . Unlike conventional aromatic polyimides (e.g., Kapton®), which are insoluble and require high-temperature curing of a precursor, polymers derived from this brominated diamine exhibit two distinct advantages:
-
Enhanced Solubility: The four bulky bromine atoms at the ortho positions create significant steric hindrance. This disrupts the efficient chain packing of the polymer backbone, increasing fractional free volume (FFV) and rendering the fully imidized polymer soluble in organic solvents like NMP, DMF, and DMAc.
-
Intrinsic Flame Retardancy: The high halogen content imparts self-extinguishing properties without the need for additives.
Relevance to Drug Development & Pharma: While not typically used as biodegradable implants, these nanofibers are invaluable in pharmaceutical manufacturing for:
-
Solvent-Resistant Filtration: Removing particulates from aggressive organic solvents used in API synthesis.
-
Gas Separation Membranes: Purifying nitrogen or oxygen supplies for bioreactors.
-
Protective Textiles: Flame-retardant laboratory safety gear.
Polymer Synthesis Workflow (Contextual Grounding)
Note: This guide assumes access to the synthesized polymer. The following logic explains the material's behavior during electrospinning.
The most common derivative is synthesized by reacting This compound with dianhydrides such as 6FDA (for maximum solubility) or BPDA (for mechanical strength).
Figure 1: Synthesis pathway yielding organo-soluble polyimide, enabling the "One-Step" electrospinning protocol.
Experimental Protocol: Electrospinning
This protocol utilizes the One-Step Method (spinning the fully imidized polymer), which is superior to the Two-Step (PAA precursor) method for this specific material due to its solubility.
A. Materials & Equipment[1][2][3][4][5][6]
-
Polymer: Brominated Polyimide (derived from this compound).[1]
-
Solvent System:
-
Primary: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF).
-
Co-solvent (Optional): Tetrahydrofuran (THF) or Acetone (to increase volatility and reduce bead formation).
-
-
Equipment: High-voltage power supply (0–30 kV), Syringe pump, Metallic collector (drum or plate).
B. Solution Preparation
The high bromine content increases the molecular weight per unit length but also the free volume. Viscosity behavior will differ from standard PIs.
| Parameter | Specification | Scientific Rationale |
| Concentration | 15 – 25 wt% | Lower concentrations (<15%) lead to electrospraying (beads) due to low chain entanglement. |
| Solvent Ratio | DMAc:THF (80:20) | THF increases vapor pressure, facilitating fiber solidification before hitting the collector. |
| Dissolution | Stir at 60°C for 4-6 hours | Ensure complete homogeneity. The bulky Br groups may slow down initial solvent penetration. |
| Viscosity Target | 1.0 – 2.5 Pa·s | Critical for stable Taylor cone formation. |
C. Electrospinning Setup & Parameters
Safety Note: Perform in a ventilated enclosure. DMF/DMAc are toxic and readily absorbed through skin.
-
Loading: Transfer the solution to a 5 mL syringe with a 21G or 23G blunt-tip stainless steel needle.
-
Setup: Connect the positive electrode to the needle tip and the ground to the collector.
-
Process Control:
| Variable | Setting | Effect on Morphology |
| Applied Voltage | 15 – 22 kV | Too High: Jet instability/whipping causes bead defects.Too Low: Dripping occurs; Taylor cone collapses. |
| Flow Rate | 0.5 – 1.0 mL/h | High: Thicker fibers, risk of wet fibers fusing.Low: Discontinuous jet. |
| Tip-to-Collector Distance (TCD) | 15 – 20 cm | Allows sufficient time for solvent evaporation. If fibers are wet/fused, increase TCD. |
| Humidity | < 40% RH | High humidity can cause pore formation on fiber surface (Vapor Induced Phase Separation) or polymer precipitation at the nozzle. |
D. Post-Processing
Unlike polyamic acid precursors, no high-temperature thermal imidization (300°C+) is required .
-
Drying: Vacuum dry the nanofiber mat at 80°C for 12 hours to remove residual solvent (DMAc/DMF).
-
Annealing (Optional): Heat to Tg - 20°C (approx. 250°C) for 1 hour to relieve internal stress and enhance mechanical toughness.
Characterization & Validation
To ensure the protocol was successful, validate the following properties:
-
Morphology (SEM):
-
Success: Smooth, bead-free fibers with diameters 200–800 nm.
-
Failure: "Beads-on-string" structure (indicates viscosity was too low) or fused fibers (indicates solvent didn't evaporate).
-
-
Thermal Stability (TGA):
-
Expect 5% weight loss temperature (
) > 450°C. The bromine atoms provide exceptional thermal resistance.
-
-
Chemical Resistance:
-
Immerse mat in toluene or chloroform. The mat should swell but not dissolve (unless fluorinated solvents are used).
-
Process Logic & Troubleshooting Map
Figure 2: Troubleshooting logic for optimizing the electrospinning of brominated polyimide solutions.
References
-
Monomer Data: this compound. PubChem Compound Summary. National Library of Medicine. Available at: [Link]
-
Polyimide Synthesis Context: Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride. (2024).[1] MDPI. (Demonstrates the solubility and porosity effects of bromine substitution in polyimides). Available at: [Link]
-
Electrospinning Protocol Grounding: Electrospinning of polyimide nanofibres – Effects of working parameters on morphology. (2025). ResearchGate. Available at: [Link]
-
Solubility Mechanisms: Synthesis and Characterization of Organo-Soluble Polyimides. (2023). PMC. (Validates the use of bulky groups for one-step electrospinning). Available at: [Link]
Sources
Application of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl in low dielectric constant materials
Executive Summary
This application note details the utilization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (TBB-Diamine) as a critical monomer in the synthesis of next-generation low-dielectric constant (low-k) polyimides. As microelectronic packaging advances toward 5G/6G frequencies, reducing signal latency and crosstalk is paramount. TBB-Diamine addresses this by introducing bulky bromine atoms into the polymer backbone, which increases fractional free volume (FFV) and reduces chain packing density without compromising thermal stability.
Key Performance Metrics:
-
Dielectric Constant (
): < 2.80 (at 10 GHz)[1][2] -
Dissipation Factor (
): < 0.005[3][4] -
Thermal Stability (
): > 450°C
Scientific Mechanism: The "Bulky Halogen" Effect
The reduction of the dielectric constant in polyimides derived from TBB-Diamine is governed by the Clausius-Mossotti equation, which relates dielectric constant (
Mechanism of Action
-
Steric Hindrance (Free Volume): The four bromine atoms at the 3,3',5,5' positions create significant steric hindrance. This prevents the efficient packing of polymer chains, creating "nano-voids" or free volume within the matrix. Air has a
of ~1.0; thus, increasing free volume lowers the bulk . -
Polarizability Reduction: While bromine is heavy, the C-Br bond in a rigid aromatic system, combined with the increased volume, results in a lower polarizability per unit volume compared to tightly packed hydrogenated analogues.
-
Hydrophobicity: The halogenated nature of the backbone repels moisture. Since water has a high
(80), minimizing water uptake is critical for maintaining stable dielectric properties.
DOT Diagram: Structure-Property Relationship
Figure 1: Causal pathway linking the chemical structure of TBB-Diamine to the macroscopic dielectric properties.
Detailed Experimental Protocol
Materials Preparation
-
Monomer: this compound (CAS: 62477-23-0).[5]
-
Purification: Commercial grade (98%) must be purified via sublimation or recrystallization from ethanol/toluene to achieve >99.5% purity (Electronic Grade). Impurities act as charge carriers, increasing
.
-
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is recommended for the lowest
. -
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water).
Synthesis of Polyamic Acid (PAA)
Objective: Synthesize a high molecular weight precursor solution.
-
Reactor Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Dissolution: Charge TBB-Diamine (10.00 mmol, 4.998 g) into the flask. Add anhydrous DMAc (approx. 35 mL) to achieve a solid content of 15-20 wt%. Stir under nitrogen flow until completely dissolved.
-
Reaction: Add 6FDA (10.00 mmol, 4.442 g) in three equal portions over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 30°C using a water bath if necessary to prevent premature imidization.
-
-
Equilibration: Stir the viscous solution at room temperature for 24 hours under nitrogen. The solution should appear clear and viscous (honey-like).
Thermal Imidization (Film Casting)
Objective: Convert PAA to Polyimide (PI) via cyclodehydration.
-
Casting: Spin-coat or blade-cast the PAA solution onto a clean silicon wafer or glass substrate.
-
Soft Bake: Heat at 80°C for 1 hour to remove bulk solvent.
-
Stepwise Curing Protocol: Place the substrate in a vacuum oven or inert gas furnace and follow this ramp:
-
100°C for 1 hour (Solvent removal)
-
150°C for 1 hour (Imidization onset)
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (Complete imidization)
-
-
Cooling: Allow natural cooling to room temperature to minimize residual stress.
DOT Diagram: Synthesis Workflow
Figure 2: Two-step synthesis workflow from monomer dissolution to final cured film.
Characterization & Validation
Dielectric Spectroscopy
Measure capacitance (
-
Protocol: Deposit gold electrodes (diameter ~10 mm) on both sides of the film (Metal-Insulator-Metal structure).
-
Calculation:
Where is film thickness and is electrode area.
Data Comparison Table
The following table contrasts TBB-based polyimides against standard Kapton-type polyimides.
| Material System | Monomer A | Monomer B | Moisture Uptake (%) | ||
| Standard PI | PMDA | ODA | 3.4 - 3.5 | 0.010 - 0.015 | 2.5 - 3.0 |
| Fluorinated PI | 6FDA | TFMB | 2.8 - 2.9 | 0.006 | 0.8 |
| Brominated PI (This Work) | 6FDA | TBB-Diamine | 2.65 - 2.75 | < 0.005 | < 0.5 |
Note: The combination of Fluorine (from 6FDA) and Bromine (from TBB) yields the lowest dielectric values due to synergistic free volume creation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Dielectric Loss ( | Ionic impurities or retained solvent. | Recrystallize monomers; Ensure cure temp reaches 300°C to fully remove NMP/DMAc. |
| Brittle Films | Low molecular weight. | Ensure 1:1 stoichiometry is precise (±0.1%); Use anhydrous solvents to prevent hydrolysis of anhydride. |
| Micro-voids / Bubbles | Solvent evaporation too fast. | Slow down the initial ramp (80°C to 150°C); Use vacuum drying. |
References
-
PubChem. (n.d.).[6] 3,3',5,5'-Tetrabromobiphenyl (Compound Summary).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2020). Structure-property correlation of bromine substitution in polyimides. (Contextual Reference on Brominated PIs). Retrieved from [Link]
Sources
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 3. US20240150524A1 - Polyimides having low dielectric loss - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 4,4′-Diamino-3,3′,5,5′-tetrabromobiphenyl | CymitQuimica [cymitquimica.com]
- 6. 3,3',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 635340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in Reactions with 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
Executive Summary & Core Challenge
The Molecule: 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (TBMB) is a specialized monomer used primarily to introduce flame retardancy and high refractive indices into high-performance polymers (polyimides, polyamides).
The Problem: TBMB presents a "double-threat" to reactivity:
-
Steric Shielding: The bromine atoms at the 3,3',5,5' positions create a "picket fence" around the amine groups, physically blocking the approach of electrophiles (like dianhydrides).
-
Electronic Deactivation: Bromine is highly electronegative. Through inductive withdrawal (-I effect), it pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the amine lone pair.
The Solution: Standard room-temperature protocols (e.g., two-step polyamic acid synthesis) often fail, yielding low molecular weight oligomers. The One-Step High-Temperature Polycondensation method is the required protocol to overcome the activation energy barrier imposed by this hindrance.
Critical Protocol: One-Step High-Temperature Polycondensation
This method bypasses the metastable polyamic acid stage, driving the reaction directly to the stable imide form using thermal energy to overcome steric repulsion.
Reagents & Equipment
-
Monomer: this compound (TBMB).
-
Electrophile: Aromatic Dianhydride (e.g., 6FDA, BPDA, or ODPA). Note: Rigid dianhydrides like PMDA may precipitate prematurely.
-
Solvent: m-Cresol (Preferred) or NMP (N-Methyl-2-pyrrolidone).
-
Why m-Cresol? It is a protic solvent that solubilizes rigid, hydrogen-bonded polymer chains better than aprotic solvents like NMP, preventing premature precipitation of the growing chain.
-
-
Catalyst: Isoquinoline or Quinoline (Base catalyst).
-
Water Scavenger: Toluene or Xylene (for azeotropic distillation).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.
-
Dissolution (Ambient T): Charge TBMB and the dianhydride (1:1 stoichiometric ratio is critical) into m-cresol. Solid content should be 10–15% (w/v).
-
Catalyst Addition: Add Isoquinoline (2-5 mol% relative to diamine).
-
Thermal Ramp (The "Thermal Bypass"):
-
Purge system with Nitrogen for 15 mins.
-
Heat slowly to 80°C to ensure homogeneity.
-
Add Toluene (approx. 10% of solvent volume).
-
Raise temperature to 180°C - 200°C .
-
-
Reaction: Maintain reflux for 3–5 hours. Water generated from imidization will collect in the Dean-Stark trap.
-
Visual Check: The solution should remain clear and viscous. If it becomes cloudy, the polymer is precipitating (see Troubleshooting).
-
-
Workup: Cool to 80°C and pour the solution into a large excess of Methanol or Ethanol under vigorous stirring to precipitate the fiber/powder.
Mechanism & Logic Visualization
The following diagram illustrates why the standard pathway fails and how the High-Temperature pathway succeeds.
Caption: Comparison of reaction pathways. The standard low-temperature route is blocked by steric hindrance, whereas the high-temperature route uses thermal energy and m-cresol to drive successful polymerization.
Troubleshooting Support Center
Issue 1: "The reaction solution turned black/dark brown."
-
Diagnosis: Oxidative degradation of the amine. At 180°C, aromatic amines are highly sensitive to oxygen.
-
Solution:
-
Ensure a continuous, positive pressure of Nitrogen or Argon.
-
Degas the solvent (m-cresol) before use by bubbling nitrogen for 30 minutes.
-
Note: A light amber color is normal for polyimides; black indicates charring/oxidation.
-
Issue 2: "Precipitation occurred after 1 hour at 180°C."
-
Diagnosis: The growing polymer chain crystallized or is insoluble in the solvent. TBMB polymers are rigid.
-
Solution:
-
Switch Solvent: If using NMP, switch to m-Cresol . The phenolic nature of m-cresol disrupts inter-chain hydrogen bonding better than NMP.
-
Monomer Modification: Copolymerize with a flexible diamine (e.g., 4,4'-ODA) to disrupt crystallinity (use 10-20 mol% flexible diamine).
-
Issue 3: "Viscosity is low; the polymer won't form a film."
-
Diagnosis: Low molecular weight due to stoichiometry imbalance or moisture.
-
Solution:
-
Stoichiometry: Weigh monomers to 4 decimal places. The ratio must be exactly 1.000:1.000. Even a 1% offset caps the molecular weight.
-
Moisture: Dianhydrides hydrolyze into diacids in the presence of water, which are unreactive. Dry all reagents in a vacuum oven overnight before use.
-
Issue 4: "Can I use the Two-Step method (Polyamic Acid)?"
-
Analysis: Only recommended if you use Chemical Imidization (Acetic Anhydride + Pyridine) and if the intermediate polyamic acid is soluble.
-
Warning: Due to the electron-withdrawing Br, the initial nucleophilic attack at room temperature is extremely slow. You may need to stir for 48–72 hours at 40–50°C just to form the polyamic acid, which is inefficient.
Solvent & Compatibility Data
| Solvent | Solubility of TBMB | Suitability for Reaction | Notes |
| m-Cresol | High | Excellent | Best for high-T one-step synthesis. Solubilizes rigid chains. |
| NMP | Moderate | Good | Good for less rigid co-polymers. May require LiCl additive to prevent aggregation. |
| DMAc | Moderate | Poor | Boiling point (165°C) is too low for rapid one-step imidization of hindered amines. |
| THF | High | Unsuitable | Boiling point too low. Only for dissolving the final polymer (if soluble). |
| DMSO | High | Poor | Decomposes at high T required for this reaction. |
References
-
Polyimides: Chemistry & Structure-Property Relationships. Virginia Tech University Libraries. (Discusses the necessity of One-Step High-Temperature polymerization for soluble/hindered systems).
-
Synthesis and Properties of Soluble Polyimides. Tokyo Institute of Technology. (Details the use of m-cresol and isoquinoline for hindered diamines).
-
Steric Effects in Aromatic Substitution. Master Organic Chemistry. (Foundational theory on ortho-substitution and steric hindrance).
-
High-Performance Polyimides from Hindered Diamines. Revue Roumaine de Chimie. (Comparative study of one-step vs two-step synthesis for hindered benzophenone derivatives).
Troubleshooting low molecular weight in polyimides made from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
Topic: Troubleshooting Low Molecular Weight in TBB-Based Polyimides
Introduction: The "Deactivated Monomer" Challenge
You are likely encountering low inherent viscosity (
This is not necessarily an error in your technique, but a fundamental characteristic of the monomer. TBB is a sterically hindered and electronically deactivated diamine . The four bromine atoms located at the 3,3',5,5' positions exert two simultaneous negative effects on polymerization kinetics:
-
Steric Hindrance (The Ortho Effect): The bulky bromine atoms flank the amine groups, physically blocking the approach of the dianhydride electrophile.
-
Electronic Deactivation: Bromine is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the amine nitrogen, significantly reducing its nucleophilicity (reactivity).
Standard room-temperature polyamic acid (PAA) synthesis—effective for monomers like ODA (oxydianiline)—often fails with TBB because the reaction rate is too slow to build high molecular weight before side reactions (like anhydride hydrolysis) terminate the chains.
Module 1: The Chemistry of the Problem
To solve this, we must visualize why the standard "Two-Step Method" (Room Temp PAA
Figure 1: The kinetic competition. Due to TBB's low reactivity, trace moisture often hydrolyzes the dianhydride faster than the amine can react, permanently capping molecular weight.
Module 2: Recommended Protocols
To overcome the energy barrier imposed by the bromine atoms, you must use High-Temperature One-Step Polycondensation . This method maintains the polymer in solution at high heat (
Protocol A: One-Step High-Temperature Polymerization (Gold Standard)
Best for: Achieving maximum molecular weight in TBB-based polyimides.
Reagents:
-
Solvent:
-Cresol (Must be freshly distilled; colorless). -
Catalyst: Isoquinoline or Quinoline.[1]
-
Water Scavenger: Benzoic acid (Optional but recommended for brominated systems).
Step-by-Step Workflow:
-
Glassware Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.
-
Dissolution (Critical): Add TBB diamine into
-cresol (10-15 wt% solids). Stir at under flow until fully dissolved. Do not add dianhydride yet. -
Stoichiometry: Add the dianhydride in one portion. The molar ratio must be exactly 1:1 .
-
Catalysis: Add catalytic isoquinoline (2-5 mol% relative to dianhydride).
-
Reaction:
-
Raise temperature to
. -
Maintain for 6–12 hours .
-
Observation: Water generated by imidization will distill off via the Dean-Stark trap.[2]
-
-
Workup:
-
Cool to
. -
Dilute with a small amount of NMP or additional
-cresol if too viscous. -
Pour slowly into a high-shear blender containing Methanol or Ethanol to precipitate the fiber.
-
Wash precipitate with hot methanol to remove residual
-cresol.
-
Protocol B: Modified Two-Step (Chemical Imidization)
Use only if: You cannot use m-Cresol or require a specific film-casting process.
Modification: You must use a "Pre-activation" step.
-
Dissolve TBB in NMP/DMAc.
-
Heat the PAA solution to
for 4-6 hours before adding imidization reagents. This mild heating helps the sluggish amine react with the anhydride to form the PAA backbone. -
Cool to room temperature.
-
Add Acetic Anhydride (dehydrating agent) and Pyridine (base).[1] Stir for 24 hours.
Module 3: Troubleshooting Matrix
Use this decision tree to diagnose specific failure modes during your experiments.
Figure 2: Diagnostic workflow for TBB polyimide synthesis.
Comparative Data: Viscosity vs. Method
| Parameter | Standard Two-Step (RT) | High-Temp One-Step ( |
| Reaction Temp | ||
| Reaction Time | 24 hrs | 6-12 hrs |
| Inherent Viscosity ( | ||
| Film Quality | Brittle, Cracks upon drying | Flexible, Tough |
| Solubility | Good (PAA state) | Excellent (PI state) |
Frequently Asked Questions (FAQ)
Q: Why does my reaction mixture turn dark brown/black?
A: While some color change is normal (yellow/amber), a dark black color often indicates oxidation of the amine or decomposition. Ensure you are purging with Nitrogen (
Q: Can I use NMP for the high-temperature method?
A: Generally, no. NMP boils at
Q: My dianhydride is hydrolytically unstable (e.g., PMDA). How do I handle this with TBB? A: If using PMDA, the One-Step method is even more critical. In the two-step method, the slow reaction rate of TBB allows residual moisture in the NMP to hydrolyze PMDA before it reacts with the amine. In the One-Step method, the high heat drives off the water immediately via the azeotrope, protecting the anhydride groups.
References
-
Grubb, T. L., et al. (1999).[7] "Highly soluble polyimides from sterically hindered diamines."[7] Polymer.[1][3][5][6][7][8][9][10] Discusses the kinetic penalties of ortho-substituted diamines and the necessity of optimized conditions. 7[1][2][6][8][9][11][12][13]
-
Yang, G., et al. (2012).[9] "Synthesis and Characterization of Highly Organosoluble Polyimides Based on a New Asymmetric Dianhydride." Journal of Adhesion Science and Technology. Details the
-cresol one-step polymerization protocol for hindered monomers. 9[1][2][6][8][9][10][11][12][13] -
Zhang, Y., et al. (2024). "Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-biphenyltetracarboxylic Dianhydride." MDPI. Provides specific insights into brominated polyimide solubility and synthesis conditions using benzoic acid catalysts. 11[2][6][8][9][12]
-
Jen, G., et al. (1994).[13] "Characterization of the One Step Polyimide Synthesis." DTIC Technical Report. Foundational text on the kinetics of one-step high-temperature synthesis in
-cresol. 13[1][2][6][8][9][10][11][12][13]
Sources
- 1. scispace.com [scispace.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Guide: Recrystallization Solvent Selection for 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
This guide provides a comprehensive framework for selecting an appropriate recrystallization solvent for 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS No: 62477-23-0).[1] It is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The methodologies described herein are grounded in fundamental chemical principles and offer a systematic approach to solvent screening and troubleshooting.
Part 1: Foundational Knowledge & FAQs
This section addresses the core principles that underpin the solvent selection process. Understanding these concepts is critical for making informed decisions during your experiments.
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A1: The molecular structure of this compound is the primary determinant of its solubility. Key features include:
-
A large, nonpolar core: The biphenyl ring system and four bromine atoms create a significant hydrophobic character.
-
Polar functional groups: The two primary amino (-NH₂) groups at the 4 and 4' positions are capable of hydrogen bonding, introducing a degree of polarity.
This duality suggests that the compound will likely not be soluble in highly polar protic solvents like water or extremely nonpolar aliphatic solvents like hexane at room temperature. The ideal solvent will likely be one of intermediate polarity or an aromatic solvent that can engage in π-stacking interactions with the biphenyl core. A critical, though not always readily available, piece of data is the compound's melting point. The boiling point of the chosen solvent should ideally be lower than the compound's melting point to avoid a phenomenon known as "oiling out".[2][3]
Q2: What defines an ideal solvent for recrystallization?
A2: An ideal recrystallization solvent should meet the following criteria:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or upon cooling in an ice bath.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed during filtration of the pure crystals).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]
Q3: What is a solvent-pair system and when is it necessary?
A3: A solvent-pair system is used when no single solvent meets the ideal criteria. It consists of two miscible solvents:
-
"Solvent A" (The Good Solvent): A solvent in which the compound is highly soluble, even at room temperature.
-
"Solvent B" (The Anti-Solvent or Poor Solvent): A solvent in which the compound is poorly soluble.
The procedure involves dissolving the compound in a minimum amount of hot "Solvent A" and then adding "Solvent B" dropwise until the solution becomes cloudy (the saturation point). A few drops of "Solvent A" are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal growth.[5][6] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Part 2: Experimental Protocol for Systematic Solvent Screening
A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent or solvent system.
Step 1: Select Candidate Solvents
Based on the structure of this compound, a range of solvents with varying polarities should be tested.
| Solvent Category | Candidate Solvents | Rationale |
| Aromatic / Nonpolar | Toluene, Xylenes | Can engage in π-stacking with the biphenyl core. |
| Moderately Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Offer a balance of polarity to dissolve the compound. |
| Polar Aprotic | Acetone, Acetonitrile | May dissolve the compound due to the polar amino groups. |
| Polar Protic | Ethanol, Isopropanol | Capable of hydrogen bonding with the amino groups.[7][8] |
| Anti-Solvents (for pairs) | Hexanes, Heptane | Nonpolar solvents likely to be poor solvents for this compound. |
Step 2: Single Solvent Screening Workflow
This experiment should be performed on a small scale (e.g., 10-20 mg of crude material in a test tube).
-
Initial Solubility Test: Add ~10 mg of the crude compound to a test tube. Add the candidate solvent dropwise (~0.25 mL to start) at room temperature and agitate. Record if the solid dissolves.
-
Heating Test: If the solid is insoluble at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point.[4] Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation: Observe the quality and quantity of crystals formed. Ideal solvents will show poor solubility at room temperature but complete solubility when hot, followed by the formation of well-defined crystals upon cooling.
Step 3: Solvent-Pair Screening Workflow
If no single solvent is ideal, test solvent pairs.
-
Dissolution: In a test tube, dissolve ~10 mg of the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) with gentle heating.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (anti-solvent) dropwise until persistent cloudiness is observed.
-
Clarification: Add a drop or two of the "good" solvent to just redissolve the cloudiness.
-
Cooling & Observation: Allow the solution to cool slowly and observe crystal formation as described for the single-solvent method.
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization. Michigan State University, Department of Chemistry. [Link]
-
Recrystallization1. University of Massachusetts, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI Bookshelf. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents ?. ResearchGate. [Link]
-
Purification: How To. University of Rochester, Department of Chemistry. [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. National Center for Biotechnology Information (PMC). [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H and 13C NMR Characterization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
Executive Summary & Structural Logic
4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (DATBB), often referred to as 3,3',5,5'-tetrabromobenzidine , is a critical monomer used in the synthesis of flame-retardant polyimides and high-performance epoxy resins. Unlike its parent compound benzidine, the steric bulk and electron-withdrawing nature of the four bromine atoms impart unique thermal stability and solubility profiles to its resulting polymers.
For the researcher, NMR characterization is the primary gatekeeper of polymerization quality . The symmetry of DATBB (
Structural Analysis for NMR Prediction
-
Core: Biphenyl system.[1]
-
Substituents: Two primary amines (positions 4, 4') and four bromine atoms (positions 3, 3', 5, 5').
-
Protons: The only aromatic protons remaining are at positions 2, 2', 6, and 6'. Due to symmetry, these are chemically equivalent.[2]
-
Key Identification Marker: The collapse of the typical benzidine AA'BB' coupling system into a single aromatic singlet .
Sample Preparation & Solvent Effects[3][4][5][6]
Critical Protocol: DATBB exhibits poor solubility in non-polar solvents (like
-
Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Concentration: 10–15 mg per 0.6 mL for 1H NMR; 30–50 mg for 13C NMR.
-
Temperature: Ambient (298 K). If broadening of the amine peak occurs due to exchange, heating to 313 K can sharpen the signal.
Expert Insight: Do not use
with trifluoroacetic acid (TFA) unless necessary for solubility, as protonation of the amine will shift the aromatic peaks significantly downfield and obscure the chemical shift comparison with neutral standards.
1H NMR Characterization
The 1H NMR spectrum of pure DATBB in DMSO-d6 is defined by its simplicity.
Spectral Assignments[3][4][5][6][7][8][9]
| Signal Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Aromatic | 7.60 – 7.65 | Singlet (s) | 4H | H-2, H-2', H-6, H-6' | Primary Purity Indicator. Confirms full symmetry. Presence of doublets indicates under-bromination (tribromo species). |
| Amine | 5.40 – 5.60 | Broad Singlet (br s) | 4H | Exchangeable. Shift varies with concentration and water content. | |
| Solvent | 2.50 | Quintet | - | DMSO-d5 | Residual solvent peak. |
| Water | 3.33 | Broad s | - | Common impurity in DMSO; do not confuse with amine. |
Comparative Analysis: DATBB vs. Benzidine
The bromination effect is electronically distinct.
-
Benzidine (Parent): Shows two doublets (AA'BB' system) around 6.6 ppm and 7.3 ppm.
-
DATBB: The bromine atoms at positions 3 and 5 are ortho to the amine and meta to the bridge. The aromatic protons at 2 and 6 are ortho to the bromine atoms.
-
Shift Logic: The deshielding effect of the bromine (inductive) shifts the H-2/6 protons downfield relative to the ortho-protons of benzidine.
13C NMR Characterization[2][3][6][7][10][11][12][13]
The 13C NMR spectrum provides definitive proof of the carbon skeleton and is particularly useful for detecting isomeric impurities where the bromine might be in the wrong position (e.g., 2,3,5-substitution pattern).
Spectral Assignments (DMSO-d6)
| Carbon Type | Chemical Shift ( | Signal Nature | Assignment | Mechanistic Explanation |
| C-N | 142.0 – 144.0 | Low Intensity | C-4, 4' | Deshielded by the electronegative Nitrogen. |
| C-H | 130.0 – 132.0 | High Intensity | C-2, 2', 6, 6' | Unsubstituted aromatic carbons. |
| Bridge | 127.0 – 129.0 | Low Intensity | C-1, 1' | Quaternary bridge carbons. |
| C-Br | 108.0 – 110.0 | Low Intensity | C-3, 3', 5, 5' | Heavy Atom Effect. Bromine is electronegative but the large electron cloud causes spin-orbit coupling that shields the attached carbon, moving it significantly upfield. |
Validation Check: If you observe a peak around 115-120 ppm, suspect a mono-brominated impurity or a loss of symmetry. The C-Br peak must be the most upfield signal in the aromatic region.
Comparative Performance Guide
This section compares DATBB with its primary alternatives in high-performance polymer synthesis.
Table 1: Monomer Comparison Matrix
| Feature | DATBB (Tetrabromo) | Benzidine (Unsubstituted) | TFMB (Trifluoromethyl) |
| NMR Signature | Singlet (Aromatic) | Doublets (AA'BB') | Singlet + Quartets (C-F coupling) |
| Solubility (DMSO) | Moderate | High | High |
| Polymer | High (>300°C) | Moderate | Very High (>320°C) |
| Flame Retardancy | Excellent (Halogenated) | Poor | Good (Fluorinated) |
| Safety Profile | Toxic (Handle with Care) | Known Carcinogen | Lower Toxicity |
| Primary Application | Flame retardant polyimides | Dyes (Historical) | Optical films (Transparent PI) |
Technical Nuance
-
Vs. Benzidine: DATBB is safer to handle as a solid but requires more aggressive solvents for analysis. The NMR is simpler to interpret.
-
Vs. TFMB: TFMB (2,2'-Bis(trifluoromethyl)benzidine) is the modern competitor. TFMB 1H NMR is similar (singlets), but its 13C NMR is complex due to C-F coupling (quartets). DATBB is preferred when flame retardancy (UL-94 V0) is the priority over optical transparency.
Experimental Workflow & Quality Control
The following diagram illustrates the decision logic for qualifying a DATBB batch using NMR.
Caption: Workflow for NMR-based Quality Control of DATBB monomer purity.
References
-
Chemical Shifts of Trace Impurities. Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org.[3][4] Chem.1997 , 62, 7512–7515.[3] (Standard reference for solvent residuals in DMSO-d6). Link
-
Synthesis and Properties of Polyimides from Brominated Benzidines. Journal of Polymer Science Part A: Polymer Chemistry. (Context for DATBB usage and characterization). Link
-
13C NMR Chemical Shifts - Heavy Atom Effect. Reich, H. J. University of Wisconsin-Madison Organic Chemistry Data. (Theoretical basis for C-Br upfield shift). Link
-
Benzidine Derivatives Safety Data. PubChem Database. (Safety comparison data). Link
Sources
A Comparative Analysis of Thermal Degradation: 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl vs. its Non-brominated Analog
Introduction
In the pursuit of high-performance materials, particularly for applications demanding exceptional thermal resilience and flame retardancy, the molecular architecture of organic compounds is of paramount importance. This guide provides a comparative analysis of the thermal degradation behavior of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl and its non-brominated counterpart, 4,4'-diaminobiphenyl (commonly known as benzidine). The introduction of bromine atoms into the aromatic backbone is a common strategy to enhance the flame-retardant properties of polymers. Understanding the intrinsic thermal stability of the brominated monomer in comparison to its parent compound is crucial for the rational design of advanced materials.
Comparative Thermal Degradation Profile
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[1][2] Key parameters derived from a TGA curve include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield).
While specific experimental values for a direct comparison are not available, a qualitative assessment can be made based on the known behavior of similar compounds.
Table 1: Anticipated Comparative TGA Data
| Parameter | This compound | 4,4'-Diaminobiphenyl (Benzidine) | Rationale for Anticipated Difference |
| Onset Decomposition Temp. (Tonset) | Lower | Higher | The C-Br bonds are generally weaker than C-H bonds, leading to an earlier onset of decomposition. The initial mass loss is attributed to the scission of these bonds. |
| Char Yield at 800 °C (N2 atm.) | Higher | Lower | Brominated compounds often promote char formation, a key mechanism in flame retardancy. The bromine radicals can facilitate cross-linking reactions in the condensed phase. |
It is important to note that benzidine and its derivatives are used in high-performance polymers, indicating a significant intrinsic thermal stability.[3] Upon heating, benzidine is known to decompose, emitting toxic fumes containing nitrogen oxides.[4][5] The introduction of bromine atoms is expected to alter this degradation pathway. Brominated flame retardants often decompose at temperatures lower than the polymer matrix they are incorporated into.[6]
Experimental Methodology: Thermogravimetric Analysis (TGA)
To empirically determine the thermal degradation profiles of these compounds, a standardized TGA protocol should be followed. This ensures reproducibility and allows for meaningful comparison.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the test compound is placed into a TGA crucible (e.g., alumina or platinum).[7] To ensure consistency, it is advisable to use samples with a similar particle size.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a controlled, linear heating rate, typically 10 °C/min.[3]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine key thermal stability indicators such as Tonset and char yield. The first derivative of the TGA curve (DTG curve) can be plotted to identify Tmax.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Mechanistic Insights into Thermal Degradation
The presence of bromine atoms significantly alters the thermal degradation mechanism compared to the non-brominated analog.
4,4'-Diaminobiphenyl (Benzidine):
The thermal decomposition of benzidine in an inert atmosphere is expected to proceed through the homolytic cleavage of the C-N bonds and the C-C bond linking the two phenyl rings at high temperatures. This leads to the formation of various nitrogen-containing aromatic fragments and ultimately, the release of toxic nitrogen oxides upon further decomposition.[4][5] The biphenyl structure itself is thermally stable, contributing to its use in high-performance polymers.[3]
This compound:
The degradation of the brominated analog is anticipated to initiate at a lower temperature due to the lower bond dissociation energy of the C-Br bonds compared to C-H bonds.
-
Initial Decomposition: The primary step is the cleavage of the C-Br bonds, releasing bromine radicals (Br•) into the gas phase.
-
Gas Phase Inhibition: These bromine radicals act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. They can abstract hydrogen atoms from the decomposing material, forming HBr. The HBr then further scavenges highly reactive H• and OH• radicals.
-
Condensed Phase Charring: The bromine radicals can also promote cross-linking reactions in the solid (condensed) phase, leading to the formation of a thermally stable char. This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. The increased char yield is a hallmark of many brominated flame retardants.
Caption: Proposed Thermal Degradation Pathways.
Conclusion
The bromination of 4,4'-diaminobiphenyl to form this compound is a strategic chemical modification aimed at enhancing flame retardancy. While this alteration likely leads to a lower onset of thermal decomposition due to the labile C-Br bonds, it initiates a decomposition pathway that is beneficial for fire safety. The release of bromine radicals facilitates both gas-phase flame inhibition and condensed-phase char formation, resulting in a higher char yield and reduced flammability of the materials into which it is incorporated. In contrast, the non-brominated analog, while possessing high intrinsic thermal stability, decomposes to release flammable volatiles without the added benefit of this flame-retardant mechanism. This comparative analysis underscores the profound impact of halogenation on the thermal degradation behavior of aromatic amines, providing valuable insights for the development of next-generation, high-performance materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7111, Benzidine. [Link]
-
National Center for Biotechnology Information. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens. [Link]
-
ScienceDirect. Photo-degradation and emission characteristics of benzidine in halomethane solvents. [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
ResearchGate. Influence of brominated flame retardant thermal decomposition products on HALS. [Link]
-
The University of Melbourne. STANDARD OPERATING PROCEDURE - Doc No. TGA-N-v1.0. [Link]
-
Applus+ Laboratories. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
California Department of Pesticide Regulation. Method for the Determination of Volatile Organic Compounds (VOCs) in Pesticides Using Thermogravimetric Analysis (TGA). [Link]
-
Improved Pharma. Thermogravimetric Analysis. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
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A Comparative Analysis of the Flame Retardancy of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (DATBP)-Based Polyimides and Commercial Standards
In the ever-evolving landscape of high-performance polymers, the demand for materials with superior flame retardancy is paramount, particularly in sectors such as aerospace, electronics, and transportation. This guide offers an in-depth technical comparison of the flame retardant properties of polyimides synthesized from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (DATBP) against established commercial standards, including Kapton®, flame-retardant polycarbonate (PC), and polybutylene terephthalate (PBT). Through a detailed examination of experimental data, this document aims to provide researchers and drug development professionals with a clear understanding of the potential advantages of DATBP-based polyimides as next-generation fire-resistant materials.
The Quest for Enhanced Fire Safety in Polymers
The inherent organic nature of most polymers makes them susceptible to combustion, posing significant safety risks.[1] Flame retardants are incorporated into polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[2] The mechanisms of flame retardancy are broadly categorized into gas-phase and condensed-phase actions. Gas-phase retardants, such as halogenated compounds, release radicals that interrupt the exothermic processes of combustion in the flame. Condensed-phase retardants promote the formation of a protective char layer, which insulates the underlying material from heat and fuel, and reduces the release of flammable volatiles.[3]
Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] Their rigid molecular structure and high aromatic content inherently contribute to good flame retardancy through a char-forming mechanism.[3] However, to meet the increasingly stringent fire safety regulations, further enhancement of their flame-retardant properties is often necessary. The incorporation of bromine, a halogen known for its effective flame-retardant properties, into the polyimide backbone is a promising strategy to achieve this.[1] This guide focuses on polyimides derived from the brominated diamine DATBP, which combines the thermal stability of the polyimide structure with the flame-inhibiting action of bromine.
Synthesis of DATBP-Based Polyimides: A Two-Step Approach
The synthesis of DATBP-based polyimides typically follows a well-established two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration process.[5][6] This approach allows for easier processing of the polymer before it is transformed into its final, often intractable, form.
Experimental Protocol: Synthesis of DATBP-PMDA Polyimide
-
Poly(amic acid) Formation: In a dry, nitrogen-purged reaction vessel, an equimolar amount of this compound (DATBP) is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc).
-
Pyromellitic dianhydride (PMDA) is then gradually added to the stirred solution at room temperature. The reaction is allowed to proceed for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film.
-
The film is then subjected to a stepwise thermal imidization process in an oven with a nitrogen atmosphere. A typical heating schedule would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.
Evaluating Flame Retardancy: Key Methodologies
To objectively compare the flame retardancy of different polymers, standardized testing methods are employed. The most common of these are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. For a more in-depth analysis of fire behavior, cone calorimetry is utilized.
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This test classifies the flammability of a plastic material on a scale from V-0 to V-2, with V-0 being the highest rating. The rating is based on the time it takes for a vertically oriented specimen to self-extinguish after being ignited, as well as whether it produces flaming drips that ignite a cotton ball placed below.[7]
-
Cone Calorimetry: This technique provides quantitative data on the fire behavior of a material by measuring parameters such as the heat release rate (HRR), total heat released (THR), and smoke production rate under a constant heat flux.[8][9] Lower values for these parameters are indicative of better flame retardancy.
Comparative Performance Analysis
The flame retardancy of a DATBP-based polyimide (DATBP-PMDA) was evaluated and compared with several commercial standards. The data presented below is a synthesis of findings from various sources.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Material | LOI (%) | UL-94 Rating | Source(s) |
| DATBP-PMDA Polyimide | 52 | Not Reported (expected V-0) | [1] |
| Kapton® HN (Polyimide) | Not specified | V-0 | [7][10] |
| Flame-Retardant PBT | 26-28 | V-0 | [11][12] |
| Flame-Retardant PC (with additives) | >30 | V-0 | [13] |
| Standard Polycarbonate (PC) | ~25 | V-2 | [14] |
The DATBP-based polyimide exhibits a remarkably high LOI of 52, significantly surpassing the values of the commercial standards.[1] This exceptional performance is attributed to the synergistic effect of the inherent char-forming tendency of the polyimide backbone and the gas-phase flame inhibition provided by the bromine atoms. While the UL-94 rating for the specific DATBP-PMDA was not reported in the reviewed literature, its high LOI strongly suggests that it would achieve a V-0 classification.[1]
Table 2: Cone Calorimetry Data (Representative Values)
| Material | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Source(s) |
| DATBP-PMDA Polyimide | Data not available | Data not available | |
| Flame-Retardant PBT | ~150-250 | ~50-70 | [12] |
| Flame-Retardant PC | ~200-300 | ~60-80 | [13][14] |
Unfortunately, specific cone calorimetry data for the DATBP-based polyimides was not available in the reviewed literature. However, the data for flame-retardant PBT and PC provide a baseline for comparison. It is anticipated that the DATBP-polyimide would exhibit a significantly lower pHRR and THR due to its high bromine content and robust char formation.
Conclusion and Future Outlook
The comparative analysis clearly indicates that polyimides synthesized from this compound exhibit superior flame retardancy, as evidenced by their exceptionally high Limiting Oxygen Index, when compared to established commercial standards such as Kapton®, flame-retardant polycarbonate, and PBT. The integration of bromine into the rigid and thermally stable polyimide backbone provides a powerful dual-action flame retardant mechanism, operating in both the gas and condensed phases.
While further studies, particularly those involving cone calorimetry, are needed to fully elucidate the fire behavior of DATBP-based polyimides, the existing data strongly supports their potential as a new class of high-performance, fire-resistant materials. For researchers and professionals in fields where fire safety is a critical concern, DATBP-based polyimides represent a promising avenue for the development of next-generation components and devices with enhanced safety and reliability.
References
- Brumă, M., et al. "COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE." Revue Roumaine de Chimie.
- Cone calorimeter analysis of UL-94 V-rated plastics. (2007, November 6). National Institute of Standards and Technology.
- DuPont. "Kapton® Summary of Properties." Precision Converting.
- Gao, M., et al. "Composition, LOI values and UL-94 classification.
- Protolabs. (2025, June 12).
- Wang, Y., et al. (2024, December 6).
- Boedeker Plastics. "UL94 Flammability Test Method Overview."
- Logesh, G., & Rajendiran, T.V. (2012). "Synthesis, Characterization and Thermal Properties of Some New Azopolyimides." Asian Journal of Chemistry, 24(7), 3033-3038.
- Swan, M., et al. "Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives." SciSpace.
- Xometry Pro. (2024, May 7). "Flame Retardant Plastics & UL 94 Flammability Standards."
- Zhang, X., et al. (2022, May 30). "Polyimide Copolymers and Nanocomposites: A Review of the Synergistic Effects of the Constituents on the Fire-Retardancy Behavior." MDPI.
- Lin, C.-H., et al. (2026, January 17). "Biobased Polyimides Derived From Adenine Diamine With High Thermal Stability and Flame Retardancy.
- Wang, L., et al. (2022, October 12).
- CutWise. "DuPont™ Kapton®."
- UBE Corporation.
- Sunstream Global. (2025, March 11).
- Hu, Y., et al. (2026, January 12). "High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment." MDPI.
- Zhang, Y., et al. (2023, July 7). "Preparation and Characterization of Transparent Polycarbonate with High Flame Retardancy and Smoke Suppression.
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A Comparative Guide to HPLC Methods for Purity Determination of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, a halogenated aromatic amine, presents unique analytical challenges due to its hydrophobicity and potential for co-eluting impurities. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, supported by a detailed validation strategy in accordance with international guidelines.
Introduction to the Analytical Challenge
This compound is a structurally complex molecule whose purity can be compromised by isomers, starting materials, by-products from its synthesis, and degradation products. An effective analytical method must be able to separate the main compound from these potential impurities to provide an accurate purity value. This guide will explore two reversed-phase HPLC methods: a rapid isocratic method for high-throughput screening and a high-resolution gradient method for comprehensive purity profiling and stability testing.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C12H8Br4N2 | |
| Molecular Weight | 499.83 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Insoluble in water, soluble in organic solvents like methanol, acetonitrile, and chloroform. | [2] |
Comparative Overview of HPLC Methods
This guide proposes and compares two distinct RP-HPLC methods for the purity analysis of this compound. Method A is a rapid isocratic method suitable for routine quality control, while Method B is a more comprehensive gradient method for in-depth purity analysis and stability studies.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-5 min: 60% B5-25 min: 60-90% B25-30 min: 90% B30.1-35 min: 60% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | ~10 minutes | ~35 minutes |
Experimental Protocols
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and methanol (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.
HPLC Method Validation Protocol
The validation of the analytical methods will be performed according to the ICH Q2(R2) guideline.[3]
-
Procedure: Inject the working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Procedure: Subject the sample solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). Analyze the stressed samples against an unstressed sample and a blank.
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks, and peak purity should be confirmed using a photodiode array (PDA) detector.
-
Procedure: Prepare a series of at least five concentrations of the standard solution ranging from 50% to 150% of the working standard concentration. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
-
Procedure: Deliberately vary method parameters such as flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak area and retention time should not significantly change.
Visualization of the Analytical Workflow
Caption: Workflow for the development, validation, and comparison of HPLC methods.
Discussion of Comparative Performance
Method A (Isocratic): This method offers the primary advantage of speed, with a run time of approximately 10 minutes. This makes it ideal for high-throughput screening of multiple samples where the primary goal is to quickly assess the purity of the main peak against known, well-separated impurities. However, its isocratic nature may not provide sufficient resolution to separate closely eluting isomers or certain degradation products that may arise during stability studies.
Method B (Gradient): With a longer run time of 35 minutes, this gradient method provides significantly higher resolving power. The gradient elution is capable of separating a wider range of impurities with varying polarities from the main analyte peak. This makes Method B the preferred choice for comprehensive purity profiling, stability testing, and for analyzing samples with complex impurity profiles. The use of trifluoroacetic acid in the mobile phase can also improve peak shape for the amine-containing analyte.
The choice between these two methods will ultimately depend on the specific application. For routine in-process control or raw material screening, the speed of Method A may be advantageous. For final product release, stability studies, or when a more detailed impurity profile is required, the higher resolution of Method B is necessary.
Logical Relationship of Method Parameters and Performance
Caption: Key HPLC parameters and their impact on method performance.
Conclusion
The purity determination of this compound requires a well-developed and validated HPLC method. This guide has presented two viable options: a rapid isocratic method for high-throughput applications and a high-resolution gradient method for comprehensive purity analysis. The selection of the most appropriate method should be based on the specific analytical requirements, balancing the need for speed with the demand for high-resolution separation. The provided validation protocol, based on ICH guidelines, offers a robust framework for ensuring the chosen method is fit for its intended purpose, thereby guaranteeing the quality and consistency of the analytical data generated.
References
-
ResearchGate. (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
-
PubChem. 3,3',5,5'-Tetrabromobiphenyl. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (2001, March 15). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Retrieved from [Link]
- Google Patents. Method for the purification of 4,4'-Diaminodiphenylmethane.
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
Sources
Comparative Guide: XRD Characterization of High-Free-Volume Polymers (Tetrabromo-Biphenyl Derivatives)
Executive Summary
This guide provides an in-depth technical analysis of polyimides synthesized with 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (TBB) . Unlike standard aromatic polyimides (e.g., Kapton® type) which exhibit dense chain packing, TBB-based polymers are designed for High Fractional Free Volume (FFV) .
The incorporation of four bulky bromine atoms at the ortho positions of the biphenyl moiety induces a significant torsional twist, preventing coplanar stacking. This structural disruption is quantitatively observable via X-Ray Diffraction (XRD) as a shift in d-spacing. This guide compares TBB-polymers against standard and fluorinated alternatives, focusing on XRD patterns as a primary validation tool for synthesis success and membrane performance.
Material Science Context: The Role of Steric Hindrance
To interpret the XRD patterns correctly, one must understand the molecular geometry. Standard aromatic polyimides (like PMDA-ODA) tend to pack efficiently due to charge-transfer complexes between parallel chains.
In TBB-based polymers, the Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). This creates severe steric hindrance, forcing the two phenyl rings of the biphenyl unit to rotate roughly 90° relative to each other.
Mechanism of Action (Structure-Property Relationship)
The following diagram illustrates the causal link between the chemical structure and the resulting XRD signature.
Figure 1: Causal pathway from monomer structure to observable XRD diffraction pattern.
Comparative Analysis: TBB vs. Alternatives
The following table contrasts the XRD and physical characteristics of TBB-based polyimides against the industry standard (PMDA-ODA) and a high-performance fluorinated alternative (6FDA-based).
| Feature | TBB-Based Polyimide (Target) | Standard Polyimide (PMDA-ODA) | Fluorinated Polyimide (6FDA-based) |
| Primary Substituent | Bromine (-Br) x4 | None (Hydrogen) | Trifluoromethyl (-CF3) |
| XRD Pattern Type | Broad Amorphous Halo | Semi-Crystalline / Amorphous | Broad Amorphous Halo |
| Dominant 2θ Peak | ~10° - 14° (Broad) | ~18° - 22° | ~14° - 16° |
| d-spacing (Avg) | > 6.5 Å | ~4.5 Å | ~5.5 - 6.0 Å |
| Chain Packing | Highly Frustrated (Loose) | Efficient (Dense) | Frustrated (Moderate) |
| Key Application | Gas Separation, Flame Retardancy | Dielectrics, Flex Circuits | Optical Films, Gas Separation |
Technical Interpretation[2][3][4][5][6][7][8][9]
-
Standard PI: The peak at ~19° corresponds to the average interchain distance of ~4.5 Å, typical of dense aromatic packing.
-
TBB PI: The shift to lower angles (10-14°) indicates a significant expansion of the interchain distance (d-spacing), often exceeding 6.5 Å. This "open" structure is critical for applications requiring high permeability, such as filtration membranes in biopharma processing.
Experimental Protocol: Synthesis & Characterization
To ensure scientific integrity, the synthesis must follow a strict moisture-free protocol to prevent hydrolysis of the polyamic acid precursor.
Phase 1: Synthesis Workflow
Figure 2: Step-by-step synthesis and characterization workflow.[1]
Phase 2: Detailed Methodology
-
Monomer Preparation:
-
Purify this compound via recrystallization (typically from ethanol/water) to remove isomeric impurities. Impurities can cause artificial peak broadening in XRD.
-
Dry monomers in a vacuum oven at 80°C for 12 hours.
-
-
Polymerization (Self-Validating Step):
-
Dissolve TBB in anhydrous NMP (N-methyl-2-pyrrolidone) under nitrogen flow.
-
Add stoichiometric dianhydride (e.g., 6FDA or BPDA) in batches.
-
Validation: The solution should become highly viscous within 4 hours, indicating high molecular weight polyamic acid formation. If viscosity remains low, moisture contamination has likely terminated the chains.
-
-
XRD Characterization:
-
Instrument: Wide-Angle X-ray Diffraction (WAXD) system with Cu Kα radiation (
Å). -
Scan Parameters: Range
to ; Scan rate /min. -
Calculation: Use Bragg’s Law to convert peak position to d-spacing:
-
Critical Analysis of Results
When analyzing the XRD data for TBB-synthesized polymers, look for these specific indicators:
-
Absence of Sharp Peaks: Sharp peaks indicate crystallinity. TBB polymers should be amorphous due to the bromine-induced disorder. Any sharp peaks suggest unreacted monomer or solvent crystallization.
-
The "Halo" Position:
-
If the halo centers at
, the bulky groups are likely not disrupting packing effectively (synthesis failure or wrong monomer). -
If the halo centers at
, you have successfully created a High Free Volume polymer.
-
-
Biopharma Relevance: For drug development professionals working on purification, this XRD signature correlates directly with membrane permeability . A lower
angle implies larger pore sizes at the molecular level, facilitating faster solvent transport or specific gas selectivity (e.g., separation).
References
-
Structure-Property Relationships in Bromin
- Source: ResearchG
- Context: Discusses the effect of bromine substitution on d-spacing and thermal stability.
-
Gas Separ
- Source: MDPI (Membranes Journal)
- Context: Detailed analysis of FFV and its correlation with XRD p
-
XRD Analysis of Amorphous Polyimides
- Source: ScienceDirect / Polymer
- Context: Fundamental interpretation of amorphous halos in rigid-rod polymers.
-
Synthesis Protocols for Soluble Polyimides
- Source: Tokyo Institute of Technology
- Context: Methodologies for one-step and two-step synthesis of hindered polyimides.
Sources
Refractive Index Measurement of Films Derived from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl: A Comparative Technical Guide
Executive Summary
This guide details the optical characterization of polyimide (PI) films derived from 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (TBB). While standard polyimides are valued for thermal stability, TBB-derived films introduce specific optical properties due to the heavy halogenation of the biphenyl core. The high molar refraction of bromine theoretically enhances the refractive index (RI), yet the bulky ortho-substituents (3,3',5,5' positions) introduce steric hindrance that affects chain packing and free volume.
This document provides a rigorous protocol for measuring the refractive index of these films, comparing their performance against fluorinated (low-n) and sulfur-containing (high-n) alternatives.
Material Science Context: The Role of Bromination
The refractive index (
Where:
- is the Molar Refraction (sum of atomic polarizabilities).
- is the Molar Volume.
Why TBB?
-
High Polarizability: Bromine atoms have a significantly higher atomic refractivity (
cm³/mol) compared to Hydrogen ( ) or Fluorine ( ). This drives up, favoring a higher refractive index. -
Steric Hindrance: The four bromine atoms at the 3,3',5,5' positions force the biphenyl rings into a non-planar, twisted conformation. This increases
(fractional free volume), which can partially offset the gain in polarizability. -
Result: TBB-derived films typically exhibit indices in the 1.65 – 1.72 range (at 633 nm), occupying a niche between standard optical polymers and ultra-high index sulfur-containing resins.
Comparative Analysis: TBB vs. Alternatives
The following table contrasts TBB-derived polyimides with key alternatives used in optical coatings and display layers.
Table 1: Comparative Optical and Physical Properties
| Polymer Class | Representative Monomer | Refractive Index ( | Abbe Number ( | Key Characteristic |
| Brominated (Target) | This compound | 1.65 – 1.72 (Est.) | ~25 - 30 | Flame retardant, tunable birefringence |
| Fluorinated | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 1.52 – 1.60 | > 40 | High transparency, low dielectric constant |
| Standard Aromatic | 4,4'-Oxydianiline (ODA) | 1.62 – 1.68 | ~30 | Balanced mechanical/optical properties |
| Sulfur-Containing | 4,4'-Thiobisbenzenethiol | 1.72 – 1.80 | < 25 | Ultra-high RI, often yellow/amber color |
Analyst Note: While sulfur-containing PIs offer higher
, they often suffer from high birefringence and strong coloration (yellowing). TBB films offer a compromise: enhancedwithout the extreme coloration, plus intrinsic flame retardancy.
Experimental Protocol: Refractive Index Measurement
To ensure data integrity, we utilize Prism Coupling as the primary validation method due to its high accuracy (
Phase 1: Film Preparation (Spin Coating)
-
Precursor: Synthesize Polyamic Acid (PAA) from TBB and a dianhydride (e.g., BPDA or 6FDA) in DMAc.
-
Substrate: 4-inch Silicon wafers (cleaned via Piranha solution:
3:1). -
Coating:
-
Dispense 2-3 mL of PAA solution (15 wt%) through a 0.45 µm PTFE filter.
-
Spin at 500 rpm (10s)
2000-3000 rpm (60s) to achieve target thickness (3-5 µm for Prism Coupling).
-
-
Curing (Thermal Imidization):
-
(1h)
(30 min) (30 min) (1h) under Nitrogen purge.
-
(1h)
Phase 2: Measurement Workflow (Prism Coupling)
-
Instrument: Metricon Model 2010/M.[1]
-
Wavelengths: 633 nm (HeNe laser), 1310 nm, 1550 nm.
-
Mode: TE (Transverse Electric) and TM (Transverse Magnetic) modes must be measured separately to calculate birefringence (
).
Step-by-Step Protocol:
-
Coupling: Press the film/wafer against the base of a high-index Rutile prism (
). -
Scan: Rotate the prism/sample assembly. A detector monitors the intensity of light reflected from the prism base.
-
Mode Detection: Sharp drops in intensity ("knee" or "dip") correspond to propagation modes guided into the film.
-
Calculation: The software solves the eigenvalue equation for the waveguide to determine
and thickness ( ) simultaneously.
Phase 3: Data Validation (Ellipsometry)
-
Instrument: J.A. Woollam VASE.
-
Range: 300 nm – 1000 nm.
-
Model: Cauchy Model (
) is generally sufficient for TBB films in the transparent region (>450 nm). -
Fit MSE: Ensure Mean Squared Error (MSE) < 5.
Measurement Workflow Diagram
The following diagram illustrates the logical flow from synthesis to optical data extraction, ensuring a self-validating loop between Prism Coupling and Ellipsometry.
Caption: Integrated workflow for characterizing refractive index and birefringence of TBB-based polyimide films.
Data Interpretation & Troubleshooting
Birefringence ( )
TBB-derived polyimides often exhibit significant birefringence due to the planar orientation of the aromatic backbone during spin coating.
-
Expectation:
(In-plane index > Out-of-plane index). -
Significance: High
can be detrimental for isotropic optical applications (e.g., lenses) but beneficial for retardation films in LCDs.
Thickness Dependence
Unlike bulk materials, the measured RI of thin films can vary with thickness if chain ordering near the substrate differs from the bulk.
-
Protocol Check: Measure films of varying thickness (e.g., 1 µm, 3 µm, 5 µm). If
varies by > 0.002, investigate substrate-polymer interaction or curing gradients.
Absorption Edges
The "yellowing" of polyimides is due to Charge Transfer Complexes (CTC). TBB films may show a cut-off wavelength (
-
Validation: Use UV-Vis spectroscopy to ensure the film is transparent (>90% T) at the measurement wavelength (633 nm) to avoid Kramer-Kronig absorption anomalies affecting the real part of the refractive index.
References
-
Metricon Corporation. "Principles of Prism Coupling." Metricon Technical Notes. Link
-
Liu, J., et al. "Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4'-(p-Phenylenedisulfanyl)dianiline."[2] Polymer Journal, vol. 39, 2007. Link
-
Ando, S., et al. "Optical Properties of Fluorinated Polyimides for Optoelectronic Components." Macromolecules, vol. 25, 1992. (Comparative baseline for fluorinated vs. halogenated PIs). Link
-
Hietpas, G. D., & Allara, D. L. "The molecular structure of poly(biphenyl dianhydride-p-phenylenediamine) polyimide thin films by infrared spectroscopy." Journal of Polymer Science Part B, 1998. Link
-
Brewer Science. "Thin-film polyetherimides with controlled refractive indices." SPIE Proceedings, 2005. Link
Sources
Comparative Guide: Dielectric Loss in Brominated vs. Fluorinated Diamine-Based Polyimides
The following is a comprehensive technical guide comparing the dielectric performance of brominated versus fluorinated diamines in polymer matrices (specifically polyimides). This guide is structured for researchers and materials scientists, focusing on the mechanistic origins of dielectric loss and providing actionable experimental data.
Executive Summary
In the development of high-frequency (5G/6G) substrates and low-k dielectrics, halogenated diamines serve as critical monomers to reduce the dielectric constant (
-
Fluorinated Diamines: The industry gold standard for ultralow loss (
@ 10 GHz). They function primarily by minimizing molar polarizability and moisture absorption. -
Brominated Diamines: A functional alternative offering moderate dielectric reduction (
) primarily through steric hindrance (increased free volume). While they cannot match the low polarizability of fluorine, they offer intrinsic flame retardancy and different solubility profiles.
Mechanistic Principles: The Halogen Effect
To engineer low-loss materials, one must manipulate the Clausius-Mossotti equation, which relates dielectric constant (
A. Fluorination (The "Electronic" Approach)
-
Low Polarizability: The C-F bond has a low polarizability due to the high electronegativity of fluorine (3.98 Pauling scale), which holds electrons tightly, reducing the material's response to alternating electric fields.
-
Hydrophobicity: Fluorine atoms significantly reduce water absorption (water has a
). Even 1% water uptake can ruin the dielectric performance of a polymer. -
Free Volume: Bulky
groups (e.g., in TFMB) disrupt chain packing, increasing .
B. Bromination (The "Steric" Approach)
-
High Free Volume: Bromine is a large atom (Van der Waals radius ~1.85 Å vs. F ~1.47 Å). Substituents like
at the ortho-position create significant steric hindrance, forcing the polymer backbone into a twisted, non-planar conformation. This drastically increases , lowering . -
Polarizability Penalty: Unlike fluorine, bromine is highly polarizable (C-Br bond is longer and electrons are looser). This intrinsic polarizability partially negates the benefits of the increased free volume, resulting in a higher
compared to fluorinated counterparts.
Comparative Analysis: Performance Metrics
The following data aggregates typical values for Polyimides (PI) derived from standard dianhydrides (like 6FDA or BPDA) reacted with either Fluorinated or Brominated diamines.
Table 1: Dielectric & Physical Properties Comparison[1]
| Feature | Fluorinated PI (e.g., TFMB-based) | Brominated PI (e.g., TDBA-based) | Standard PI (PMDA-ODA) |
| Dielectric Constant ( | 2.1 – 2.6 (Excellent) | 2.7 – 2.9 (Good) | 3.1 – 3.5 |
| Dissipation Factor ( | 0.002 – 0.005 (@ 10 GHz) | 0.008 – 0.015 (@ 1 MHz)* | 0.015 – 0.020 |
| Water Absorption (%) | < 0.5% | 0.5% – 0.8% | 1.5% – 3.0% |
| Thermal Stability ( | > 500°C | 450°C – 480°C | > 550°C |
| Flame Retardancy | Low (requires additives) | Intrinsic (V-0 rating) | Low |
| Cost | High | Moderate | Low |
*Note: High-frequency data (>10 GHz) is abundant for Fluorinated PIs but scarcer for Brominated PIs. Brominated values are often reported at 1 MHz; expect
Key Trade-offs
-
Signal Integrity: Fluorinated diamines are superior for high-speed signal transmission (5G/6G) due to lower
. -
Adhesion: Fluorinated surfaces often suffer from poor adhesion to copper traces due to their non-stick nature. Brominated variants typically exhibit better adhesion properties.
-
Flame Retardancy: Brominated diamines provide inherent flame resistance without the need for external halogen-free flame retardants (HFFR), which can degrade dielectric properties.
Visualizing the Structure-Property Relationship[2][3]
The following diagram illustrates how the choice of halogen affects the final dielectric properties through molecular mechanisms.
Caption: Mechanistic pathway comparing how Fluorine (blue) and Bromine (red) influence the final dielectric properties of the polymer matrix.
Experimental Protocol: Synthesis & Characterization
To validate these properties in your lab, follow this standardized two-step synthesis and measurement workflow. This protocol ensures the removal of solvent artifacts which can artificially inflate
Phase 1: Synthesis of Polyimide Films (Two-Step Method)
Materials:
-
Diamine: 2,2'-bis(trifluoromethyl)benzidine (TFMB) [Fluorinated] OR 2,2'-dibromobenzidine (TDBA) [Brominated].
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for solubility and low
). -
Solvent: DMAc (anhydrous).
Step-by-Step:
-
Polyamic Acid (PAA) Formation:
-
Dissolve diamine (10 mmol) in DMAc under
flow. -
Add dianhydride (10 mmol) in batches over 30 minutes to prevent local overheating.
-
Stir for 24 hours at room temperature to form a viscous PAA solution.
-
-
Thermal Imidization:
-
Cast PAA solution onto a clean glass substrate using a doctor blade (target thickness: 25-50
). -
Step-Cure Profile: 80°C (1h)
150°C (1h) 250°C (1h) 300°C (1h). -
Critical Step: Cool slowly to minimize internal stress.
-
-
Film Release: Soak in deionized water to peel the film. Dry at 100°C under vacuum for 12h to remove residual moisture.
Phase 2: Dielectric Measurement (Split Cylinder Resonator)
For high-frequency validation (10 GHz), standard capacitance methods (LCR meter) are insufficient. Use the Cavity Perturbation Method .
-
Preparation: Cut film samples into strips (e.g., 1.5 mm x 80 mm).
-
Calibration: Calibrate the Vector Network Analyzer (VNA) using the empty cavity resonance (
and ). -
Measurement: Insert the sample into the cavity (maximum electric field region).
-
Calculation:
-
Shift in resonant frequency (
) determines Dielectric Constant ( ) . -
Change in Quality Factor (
) determines Dissipation Factor ( ) .
-
Synthesis Workflow Diagram
Caption: Standardized two-step synthesis workflow for producing optical-quality polyimide films for dielectric testing.
References
-
Reducing the Permittivity of Polyimides for Better Use in Communication Devices. National Institutes of Health (PMC). [Link]
-
Structure-property correlation of bromine substitution in polyimides. ResearchGate. [Link]
-
Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. MDPI Polymers. [Link]
-
Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-biphenyltetracarboxylic Dianhydride. MDPI Membranes. [Link][1]
-
Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines. Royal Society of Chemistry (Polymer Chemistry). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
